molecular formula C12H8N4O2 B118449 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole CAS No. 148533-73-7

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Cat. No.: B118449
CAS No.: 148533-73-7
M. Wt: 240.22 g/mol
InChI Key: MPOIUZUPKNLRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a nitro-substituted benzimidazole derivative of significant interest in medicinal chemistry and materials science. As a heterocyclic compound featuring a benzimidazole core linked to a pyridine ring, it serves as a versatile building block and privileged scaffold for the development of novel therapeutic agents and functional materials . Benzimidazole derivatives are recognized for their wide array of pharmacological activities, including antimicrobial, anticancer, and antitubercular properties . The structure is a bioisostere of naturally occurring nucleotides, which allows it to interact effectively with biopolymers in living systems . The nitro group on the structure can be crucial for drug activity, as seen in antiparasitic medications like Benznidazole, where a nitro group is involved in generating radical species to damage parasitic DNA . Furthermore, benzimidazole compounds are extensively studied as effective corrosion inhibitors for metals and alloys in industrial applications, functioning as mixed-type inhibitors that adsorb onto metal surfaces . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic procedures, nor for human consumption of any kind.

Properties

IUPAC Name

6-nitro-2-pyridin-4-yl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N4O2/c17-16(18)9-1-2-10-11(7-9)15-12(14-10)8-3-5-13-6-4-8/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPOIUZUPKNLRIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347051
Record name 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26665356
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

148533-73-7
Record name 6-Nitro-2-(pyridin-4-yl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identification

Chemical Name: 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole CAS Number: 148533-73-7[1][2] Synonyms: AKOS BB-7919, ASISCHEM D50988, ZERENEX E/[2]

Physicochemical Properties and Synthesis

While specific experimental data for the titular compound is limited in the provided results, a general understanding of its class, the 5-nitrobenzimidazoles, can be established. These compounds are typically powders with limited solubility in water.

Table 1: Physicochemical Properties of a Related Compound (5-Nitrobenzimidazole)
PropertyValue
CAS Number 94-52-0
Molecular Formula C7H5N3O2
Molecular Weight 163.13 g/mol
Appearance Powder
Melting Point 204-208 °C
Solubility in Water 0.5 g/L
pH 6 (10 g/L slurry at 20 °C)
Data sourced from Sigma-Aldrich for 5-Nitrobenzimidazole for synthesis.

Biological Activity and Quantitative Data

The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[3][4] Derivatives have shown potential as antimicrobial, anticancer, antihypertensive, and antiprotozoal agents.[3][5][6][7]

Anticancer Activity

The nitro group is often crucial for the cytotoxic effects of these compounds against various cancer cell lines, potentially through the induction of apoptosis and inhibition of cell proliferation.[6]

Table 2: Anticancer Activity (IC50) of 5-Nitrobenzimidazole Derivatives
Compound Class/DerivativeCancer Cell LineIC50 (µM)
Nitro substituted compound 6 (with imidazolinyl group)A549 (Lung)2.12 ± 0.21 (2D), 4.01 ± 0.95 (3D)
HCC827 (Lung)5.13 ± 0.97 (2D), 7.02 ± 3.25 (3D)
NCI-H358 (Lung)0.85 ± 0.05 (2D), 1.73 ± 0.01 (3D)
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6)A549 (Lung)0.028
Thiobenzimidazole derivativesMCF-7 (Breast)0.76 - 21.5
5-Nitrobenzimidazole-pyrimidine hybridsHepG2 (Liver)4.37
Data compiled from studies on various 5-nitrobenzimidazole derivatives.[5][6][8]
Enzyme Inhibition

Certain derivatives have been shown to inhibit key enzymes involved in cancer progression and other diseases.

Table 3: Enzyme Inhibition (IC50) by Benzimidazole Derivatives
InhibitorTarget EnzymeIC50 (µM)
5-nitro-2-(4-nitrophenyl)-1H-benzimidazoleMMP-24.2 ± 0.2
MMP-1312 ± 7
MMP-923.3 ± 10
MMP-825 ± 10
2-aryl-5(6)-nitro-1H-benzimidazole (Compound 3)PARP0.05
Data from studies on specific benzimidazole derivatives.[8][9]
Antihypertensive and Vasorelaxant Activity

Derivatives of 5-nitrobenzimidazole have been investigated as angiotensin II receptor antagonists for the treatment of hypertension.[7]

Table 4: Antihypertensive and Vasorelaxant Activity
Compound/DerivativeActivityMeasurementValue
2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acidAT1 Receptor AffinityIC501.03 ± 0.26 nM
5-nitro benzimidazole derivatives (BDZ3, BDZ6, BDZ12, BDZ18, BDZ20)Vasorelaxant ActivityEC50<30 µM
Data from studies on novel 5-nitrobenzimidazole derivatives.[7][10]
Antiprotozoal Activity

The benzimidazole core is a known pharmacophore in antiparasitic drugs.

Table 5: Antiprotozoal Activity (IC50) of 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides
CompoundTarget OrganismIC50 (µM)
Compound 7Giardia intestinalis3.95
Compound 7Trichomonas vaginalisMore active than Benznidazole
Compound 8Trichomonas vaginalisMore active than Benznidazole
Data from a study on benznidazole analogues.[3]

Experimental Protocols

Synthesis of this compound

This procedure is adapted from methods used for analogous benzimidazoles.

Procedure:

  • Equimolar amounts of 4-nitro-o-phenylenediamine and 4-pyridinecarboxylic acid are added to polyphosphoric acid (PPA).

  • The mixture is refluxed at 200°C for 2 hours.

  • The reaction mixture is cooled and then neutralized with a suitable base (e.g., sodium bicarbonate solution).

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • Purification is achieved by column chromatography on silica gel, eluting with a solvent mixture such as dichloromethane/methanol (9:1).[11]

Expected Yield: Approximately 70% with purity >95%.[11]

Antimicrobial Susceptibility Testing: Disk Diffusion Assay

This method is used to assess the antimicrobial activity of a compound.[6]

Procedure:

  • Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline, and its turbidity is adjusted to the 0.5 McFarland standard.

  • Agar Plate Inoculation: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Sterile paper disks (6 mm diameter) are impregnated with a known concentration of the test compound dissolved in a solvent like DMSO. These disks are then placed onto the inoculated agar surface.

  • Incubation: Plates are incubated at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.

  • Zone of Inhibition Measurement: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters.

Cytotoxicity Evaluation: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used to measure cytotoxicity.[8]

Procedure:

  • Cell Seeding: Human neoplastic cells are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or acidified isopropanol).

  • Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of approximately 570 nm. The IC50 value is calculated from the dose-response curve.

Visualized Workflows and Pathways

Synthesis Workflow

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4-nitro-o-phenylenediamine 4-nitro-o-phenylenediamine PPA Polyphosphoric Acid (PPA) 4-pyridinecarboxylic_acid 4-pyridinecarboxylic_acid Reflux Reflux at 200°C for 2h PPA->Reflux Neutralization Neutralization Reflux->Neutralization Filtration Filtration & Washing Neutralization->Filtration Purification Column Chromatography Filtration->Purification Product This compound Purification->Product

Caption: General synthesis workflow for this compound.

Potential Anticancer Mechanism of Action

G Compound 5-Nitrobenzimidazole Derivative PARP PARP Compound->PARP Inhibition CellCycle Cell Cycle Progression Compound->CellCycle Induces Arrest DNA_Damage DNA Damage PARP->DNA_Damage Repair Apoptosis Apoptosis DNA_Damage->Apoptosis S_Phase S Phase Arrest CellCycle->S_Phase S_Phase->Apoptosis

Caption: Postulated anticancer mechanism involving PARP inhibition and cell cycle arrest.

Disk Diffusion Assay Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_res Result A Prepare 0.5 McFarland Inoculum C Inoculate Agar Plate A->C B Impregnate Disks with Compound D Place Disks on Agar B->D C->D E Incubate Plate D->E F Measure Zone of Inhibition E->F

Caption: Experimental workflow for the antimicrobial disk diffusion assay.

References

An In-depth Technical Guide on the Physicochemical Properties and Biological Activity of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry. Its benzimidazole core, a privileged scaffold in drug discovery, coupled with a nitro group and a pyridinyl moiety, confers a unique combination of physicochemical properties and a diverse pharmacological profile. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its potential mechanisms of action, particularly in the context of cancer therapy. All quantitative data are summarized in structured tables, and key signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is not extensively available in the public domain, a combination of data from closely related analogs and in silico predictions provides valuable insights.

Table 1: General and Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₈N₄O₂BenchChem[1]
Molecular Weight 240.22 g/mol BenchChem[1]
Melting Point 224-226 °C (predicted)ChemicalBook[2]
Boiling Point 527.1±56.0 °C (predicted)ChemicalBook[2]
Density 1.451±0.06 g/cm³ (predicted)ChemicalBook[2]
pKa 9.07±0.10 (predicted for a similar compound)ChemicalBook
logP 3.3 (predicted for a similar compound)PubChem[3]
Solubility Predicted to be slightly soluble in water, soluble in polar organic solvents like DMSO and DMF.Inferred from related benzimidazole solubility data.

*Predicted value for 5-nitro-2-(4-nitrophenyl)-1H-benzimidazole.

Synthesis and Characterization

The synthesis of this compound can be achieved through the condensation of 4-nitro-o-phenylenediamine with isonicotinic acid or its derivatives. A common and efficient method involves microwave-assisted synthesis, which significantly reduces reaction times and often improves yields.

Experimental Protocol: Microwave-Assisted Synthesis

This protocol is adapted from a general method for the synthesis of 2-aryl-5-nitrobenzimidazoles.

Materials:

  • 4-nitro-o-phenylenediamine

  • Isonicotinic acid

  • Polyphosphoric acid (PPA)

  • Dimethylformamide (DMF)

  • Ethanol

  • Ammonia solution

Procedure:

  • A mixture of 4-nitro-o-phenylenediamine (1 mmol) and isonicotinic acid (1 mmol) is prepared.

  • Polyphosphoric acid (PPA) is added as a condensing agent and the mixture is thoroughly mixed.

  • The reaction vessel is placed in a microwave reactor.

  • The reaction is irradiated at a suitable power (e.g., 150-300 W) for a short duration (e.g., 3-5 minutes). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • The resulting solution is neutralized with an ammonia solution to precipitate the crude product.

  • The precipitate is filtered, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Characterization

The synthesized compound should be characterized using standard spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic peaks for the aromatic protons on the benzimidazole and pyridine rings, as well as the N-H proton of the imidazole ring.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, confirming the carbon framework.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H bond (around 3400 cm⁻¹), C=N bond (around 1620 cm⁻¹), and the nitro group (NO₂) symmetric and asymmetric stretching vibrations (around 1520 and 1340 cm⁻¹).

  • Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and confirm its elemental composition.

Biological Activity and Potential Mechanisms of Action

5-Nitrobenzimidazole derivatives have demonstrated a broad range of biological activities, including anticancer, antimicrobial, and antiviral properties. The anticancer effects are of particular interest to drug development professionals. The proposed mechanisms of action for this compound are multifaceted and likely involve the induction of apoptosis and inhibition of key cellular enzymes.

Induction of Apoptosis via ROS-JNK Signaling Pathway

Several studies on benzimidazole derivatives have shown their ability to induce apoptosis in cancer cells through the generation of Reactive Oxygen Species (ROS) and subsequent activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[4]

ROS_JNK_Apoptosis cluster_cell Cancer Cell Compound 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole ROS Increased ROS Production Compound->ROS JNK JNK Activation ROS->JNK Mitochondria Mitochondrial Dysfunction JNK->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Release of Cytochrome c Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 1: Proposed ROS-JNK mediated apoptosis pathway.

The proposed mechanism involves the compound inducing oxidative stress within the cancer cell, leading to an increase in ROS levels. This, in turn, activates the JNK signaling cascade, a key regulator of apoptosis. Activated JNK can then lead to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.

PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a family of enzymes crucial for DNA repair. Inhibition of PARP, particularly in cancer cells with existing DNA repair defects (like BRCA mutations), can lead to synthetic lethality. Some 5-nitrobenzimidazole derivatives have been identified as potent PARP inhibitors.[5]

PARP_Inhibition cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break PARP PARP Enzyme DNA_Damage->PARP recruits DSB DNA Double-Strand Break (at replication fork) DNA_Damage->DSB unrepaired PARP->DNA_Damage repairs Compound 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole Compound->PARP inhibits PARP_Inhibition PARP Inhibition Apoptosis Cell Death (Synthetic Lethality) DSB->Apoptosis

Figure 2: Mechanism of PARP inhibition leading to cell death.

In this mechanism, the benzimidazole derivative binds to the PARP enzyme, preventing it from repairing DNA single-strand breaks. When the cell attempts to replicate its DNA, these unrepaired single-strand breaks are converted into more lethal double-strand breaks. In cancer cells with compromised double-strand break repair pathways, this accumulation of DNA damage leads to cell death.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the field of oncology. Its predicted physicochemical properties suggest it may possess drug-like characteristics, and established synthetic routes allow for its accessible preparation and modification. The potential dual mechanisms of action, involving both the induction of apoptosis through the ROS-JNK pathway and the inhibition of the critical DNA repair enzyme PARP, make it a compelling candidate for further investigation. This technical guide provides a foundational understanding of this compound, intended to stimulate and support future research and development efforts. Further experimental validation of the predicted properties and detailed elucidation of its biological activities are warranted to fully realize its therapeutic potential.

References

Elucidation of the Molecular Structure of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural elucidation of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. The document details the spectroscopic data, experimental protocols, and potential biological signaling pathways associated with this molecule and its derivatives.

Molecular Structure and Properties

This compound possesses a rigid, planar structure consisting of a benzimidazole core substituted with a nitro group at the 5-position and a pyridinyl ring at the 2-position. The presence of the electron-withdrawing nitro group and the nitrogen-containing pyridine ring significantly influences the electronic properties and biological activity of the molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Formula C₁₂H₈N₄O₂[1]
Exact Mass 240.06 g/mol [1]
CAS Registry Number 148533-73-7[1]

Spectroscopic Data for Structural Confirmation

Due to the limited availability of specific experimental data for this compound, the following sections present predicted data based on the closely related analogue, 5-Nitro-2-phenyl-1H-benzimidazole. The pyridinyl group is expected to induce slight shifts in the spectroscopic signals compared to the phenyl analogue due to its different electronic and magnetic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for determining the carbon-hydrogen framework of the molecule.

Table 2: Predicted ¹H NMR Spectroscopic Data (DMSO-d₆, 600 MHz) for this compound (based on 5-Nitro-2-phenyl-1H-benzimidazole)

Chemical Shift (δ, ppm)MultiplicityAssignmentPredicted Protons
~13.7SingletN-H1H
~8.6DoubletPyridinyl H-2', H-6'2H
~8.5DoubletBenzimidazole H-41H
~8.2Doublet of doubletsBenzimidazole H-61H
~8.0DoubletPyridinyl H-3', H-5'2H
~7.8DoubletBenzimidazole H-71H

Data is an estimation based on the known data for 5-Nitro-2-phenyl-1H-benzimidazole[2].

Table 3: Predicted ¹³C NMR Spectroscopic Data (DMSO-d₆, 150 MHz) for this compound

Chemical Shift (δ, ppm)Assignment
~150.5Pyridinyl C-2', C-6'
~149.0Benzimidazole C-2
~143.0Benzimidazole C-5
~140.0Pyridinyl C-4'
~138.0Benzimidazole C-7a
~132.0Benzimidazole C-3a
~122.0Pyridinyl C-3', C-5'
~119.0Benzimidazole C-6
~116.0Benzimidazole C-4
~110.0Benzimidazole C-7

Predicted values based on general chemical shift knowledge and data from related benzimidazole structures.

Infrared (IR) Spectroscopy

IR spectroscopy helps to identify the functional groups present in the molecule.

Table 4: Predicted FT-IR Peak Assignments for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3430Strong, BroadN-H Stretch
~1620MediumC=N Stretch (Imidazole)
~1590MediumC=C Stretch (Aromatic)
~1515StrongAsymmetric NO₂ Stretch
~1340StrongSymmetric NO₂ Stretch
~830MediumC-H Out-of-plane Bend (para-substituted pyridine)

Assignments are based on the known data for 5-Nitro-2-phenyl-1H-benzimidazole and general IR correlation tables[2].

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ is expected at m/z 240, corresponding to its exact mass[1].

Experimental Protocols

The following are detailed methodologies for the key experiments used in the structure elucidation of benzimidazole derivatives.

Synthesis of this compound

A common method for the synthesis of 2-substituted-5-nitrobenzimidazoles is the condensation of 4-nitro-o-phenylenediamine with an appropriate aldehyde.

  • Materials: 4-nitro-1,2-phenylenediamine, 4-pyridinecarboxaldehyde, dimethoxyethane (solvent), sodium metabisulfite (oxidant), reflux apparatus, thin-layer chromatography (TLC) plates, and purification supplies.

  • Procedure:

    • Dissolve 4-nitro-1,2-phenylenediamine in dimethoxyethane in a round-bottom flask.

    • Add an equimolar amount of 4-pyridinecarboxaldehyde to the solution.

    • Stir the mixture at 0°C for 2 hours, then reflux for 1 hour to form the Schiff base intermediate.

    • Add sodium metabisulfite as an oxidant and continue to reflux for 48 hours.

    • Monitor the reaction progress using TLC.

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the precipitate by filtration, wash with water, and dry.

    • Recrystallize the crude product from a suitable solvent like methanol to obtain pure this compound.

NMR Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz).

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use standard pulse programs and acquisition parameters.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

FT-IR Spectroscopy
  • Instrumentation: A Fourier-transform infrared spectrophotometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Data Acquisition: Record the IR spectrum in the range of 4000-400 cm⁻¹.

Mass Spectrometry
  • Instrumentation: A mass spectrometer, for instance, coupled with a gas chromatograph (GC-MS).

  • Sample Preparation: Dissolve the sample in a suitable volatile solvent. | Data Acquisition: Introduce the sample into the ion source. For electron ionization (EI), use a standard electron energy (e.g., 70 eV).

Potential Biological Signaling Pathways

Benzimidazole derivatives are known to exhibit a range of biological activities, including anticancer and antihypertensive effects. The following diagrams illustrate the potential signaling pathways that this compound and related compounds may modulate.

anticancer_pathway cluster_drug This compound cluster_cell Cancer Cell Drug Compound DNA DNA Intercalation/Damage Drug->DNA ROS Increased ROS Production Drug->ROS CellCycle Cell Cycle Arrest DNA->CellCycle Activates Checkpoints Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Caspase Activation CellCycle->Apoptosis

Caption: Potential anticancer mechanism of action.

antihypertensive_pathway cluster_drug 2-(4-pyridinyl)-benzimidazole Derivative cluster_cell Vascular Smooth Muscle Cell Drug Compound AT1R Angiotensin II Receptor (AT1) Drug->AT1R Blocks CaChannel L-type Ca²⁺ Channel Drug->CaChannel Blocks Contraction Vasoconstriction AT1R->Contraction Stimulates CaChannel->Contraction Mediates Relaxation Vasodilation AngiotensinII Angiotensin II AngiotensinII->AT1R

Caption: Potential antihypertensive mechanism of action.

Conclusion

References

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: A Technical Guide on its Potential Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound belonging to the nitrobenzimidazole class of molecules. While specific research on this particular compound is limited in publicly available literature, the benzimidazole scaffold is a well-established pharmacophore in medicinal chemistry, and its derivatives have demonstrated a wide array of biological activities. This technical guide consolidates the known mechanisms of action, quantitative data, and experimental protocols from studies on closely related 5-nitrobenzimidazole analogues to provide a comprehensive overview of the potential therapeutic activities of this compound. The primary focus is on its potential as an anticancer agent, a key area of investigation for this class of compounds.

Introduction

Benzimidazole derivatives are bicyclic aromatic compounds formed by the fusion of a benzene ring with an imidazole ring. This structural motif is found in various biologically active molecules and approved drugs. The introduction of a nitro group at the 5-position of the benzimidazole ring has been shown to modulate the electronic properties of the molecule, often enhancing its biological efficacy. Research indicates that this compound and its analogues may exhibit promising anticancer, enzyme inhibitory, and antiviral properties.[1] This guide will delve into the potential mechanisms underlying these activities, drawing parallels from structurally similar compounds.

Potential Anticancer Mechanisms of Action

While direct evidence for this compound is not extensively documented, studies on related 5-nitrobenzimidazole derivatives suggest several potential mechanisms through which it may exert anticancer effects. These include the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

Induction of Apoptosis

Several studies on 5-nitrobenzimidazole derivatives have demonstrated their ability to induce programmed cell death, or apoptosis, in cancer cells. For instance, a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were shown to induce apoptosis in the K562 human leukemia cell line.[2] Another study on a novel benzimidazole acridine derivative, 8m, demonstrated the induction of both intrinsic and extrinsic apoptosis pathways in human colon cancer cells.[3] The proposed mechanism involves the activation of the ROS-JNK signaling pathway.[3]

Cell Cycle Arrest

In addition to apoptosis, 5-nitrobenzimidazole derivatives have been observed to interfere with the normal progression of the cell cycle in cancer cells, leading to cell cycle arrest. For example, compounds 3 and 6 from a series of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives were found to induce arrest in the S phase of the cell cycle.[2] Another study on a different benzimidazole derivative, compound 5, showed a significant increase in the cell population in the G2/M-phase in a p53 independent manner.[4]

Enzyme Inhibition

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. Inhibition of PARP can lead to the accumulation of DNA damage and subsequent cell death, particularly in cancer cells with existing DNA repair defects. One study found that compound 6, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, induces poly (ADP-ribose) polymerase (PARP) inhibition as a potential mechanism of action.[2] Another compound from the same study, compound 3, displayed potent inhibitory activity against PARP.[2]

The renin-angiotensin system plays a role in cell proliferation and angiogenesis, and its blockade has been explored as an anticancer strategy. A study on new 5-nitro benzimidazole derivatives identified a compound, 2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid, that displayed a high affinity for the angiotensin II type 1 (AT1) receptor, acting as an antagonist.[5]

Quantitative Data for Related 5-Nitrobenzimidazole Derivatives

The following tables summarize the quantitative data from studies on 5-nitrobenzimidazole derivatives that are structurally related to this compound. It is important to note that these values are for analogous compounds and may not be directly extrapolated to the compound of interest.

Table 1: Cytotoxicity of 2-aryl-5(6)-nitro-1H-benzimidazole Derivatives [2]

CompoundCell LineIC50 (nM)
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (6)A54928
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (6)HACAT22,200

Table 2: PARP Inhibition by a 2-aryl-5(6)-nitro-1H-benzimidazole Derivative [2]

CompoundIC50 (µM)Positive Control (3-aminobenzamide) IC50 (µM)
2-aryl-5(6)-nitro-1H-benzimidazole (3)0.0528.5

Table 3: Angiotensin II Type 1 (AT1) Receptor Binding Affinity of a 5-Nitro Benzimidazole Derivative [5]

CompoundReceptorIC50 (nM)
2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acid (3)AT11.03 ± 0.26

Experimental Protocols

The following are detailed methodologies for key experiments cited in the context of evaluating the biological activity of benzimidazole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compound and a vehicle control.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. In viable cells, mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO) or isopropanol.

  • Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curve.

PARP Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the PARP enzyme.

  • Assay Principle: The assay typically measures the incorporation of biotinylated NAD+ into histone proteins by PARP. The biotinylated histones are then detected using streptavidin conjugated to a reporter enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.

  • Procedure:

    • Histone-coated plates are prepared.

    • The PARP enzyme is added to the wells along with the test compound at various concentrations.

    • The enzymatic reaction is initiated by the addition of biotinylated NAD+.

    • After incubation, the wells are washed to remove unincorporated biotinylated NAD+.

    • Streptavidin-HRP is added, followed by a substrate to generate a signal.

    • The signal is measured using a plate reader, and the IC50 value for PARP inhibition is determined.

Angiotensin II Type 1 (AT1) Receptor Binding Assay

This assay determines the affinity of a compound for the AT1 receptor.

  • Membrane Preparation: Cell membranes expressing the AT1 receptor are prepared from a suitable source (e.g., cell lines or tissues).

  • Competitive Binding: A fixed concentration of a radiolabeled ligand that specifically binds to the AT1 receptor (e.g., [125I]Sar1,Ile8-Angiotensin II) is incubated with the membrane preparation in the presence of increasing concentrations of the unlabeled test compound.

  • Separation and Detection: The bound and free radioligand are separated by filtration. The radioactivity of the filter-bound complex is measured using a gamma counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

Visualizations

The following diagrams illustrate the potential signaling pathways and experimental workflows discussed in this guide.

G cluster_cell Cancer Cell This compound This compound DNA_Damage DNA Damage This compound->DNA_Damage PARP_Inhibition PARP Inhibition This compound->PARP_Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest This compound->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis PARP_Inhibition->Apoptosis

Caption: Potential anticancer mechanisms of this compound.

G Cell_Culture Seed Cancer Cells in 96-well Plate Compound_Treatment Add Test Compound Cell_Culture->Compound_Treatment Incubation Incubate for 48-72h Compound_Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for 2-4h (Formazan Formation) MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance at 570nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Value Absorbance_Reading->IC50_Calculation

Caption: Experimental workflow for the MTT cytotoxicity assay.

G Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Gq_PLC_Pathway Gq/PLC Pathway Activation AT1_Receptor->Gq_PLC_Pathway Cell_Proliferation Cell Proliferation & Angiogenesis Gq_PLC_Pathway->Cell_Proliferation Benzimidazole_Derivative 5-Nitrobenzimidazole Derivative Benzimidazole_Derivative->AT1_Receptor Blocks

Caption: Potential antagonism of the Angiotensin II Type 1 (AT1) receptor.

Conclusion

While direct experimental data on the mechanism of action of this compound is sparse, the available literature on analogous 5-nitrobenzimidazole derivatives provides a strong foundation for predicting its potential biological activities. The evidence points towards a multi-faceted mechanism of action, particularly in the context of cancer, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes such as PARP. The potential for AT1 receptor antagonism also suggests a role in cardiovascular diseases. Further in-depth studies are warranted to elucidate the specific molecular targets and signaling pathways of this compound to fully realize its therapeutic potential. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring this promising compound.

References

A Technical Guide to the Synthesis of 5-Nitrobenzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

The 5-nitrobenzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, antiparasitic, and antihypertensive properties.[1][2] The potent electron-withdrawing nature of the nitro group at the 5-position significantly modifies the electronic properties of the benzimidazole ring, which is crucial for its interaction with biological targets.[1] This guide provides an in-depth overview of the primary synthetic strategies, detailed experimental protocols, and relevant biological pathways associated with 5-nitrobenzimidazole derivatives.

Core Synthetic Strategies

The synthesis of 5-nitrobenzimidazole derivatives predominantly relies on the cyclocondensation of 4-nitro-1,2-phenylenediamine with various electrophiles. The two most common approaches are the Phillips-Ladenburg reaction, which utilizes carboxylic acids, and the Weidenhagen reaction, which employs aldehydes.[3][4][5] These methods can be performed using conventional heating or microwave irradiation, with the latter often providing advantages such as shorter reaction times and higher yields.[2]

A general workflow for these synthetic routes is depicted below. The process involves the reaction of 4-nitro-1,2-phenylenediamine with either a carboxylic acid (or its derivative) or an aldehyde, which, following an intramolecular cyclization and dehydration, yields the 2-substituted-5-nitrobenzimidazole product.

G start 4-Nitro-1,2-phenylenediamine intermediate1 Intermediate Formation start->intermediate1 Phillips-Ladenburg Route intermediate2 Schiff Base Intermediate start->intermediate2 Weidenhagen Route reagent1 Carboxylic Acid (R-COOH) reagent1->intermediate1 reagent2 Aldehyde (R-CHO) reagent2->intermediate2 cyclization Cyclocondensation (Dehydration) intermediate1->cyclization intermediate2->cyclization product 2-Substituted-5-nitrobenzimidazole cyclization->product G angiotensinogen Angiotensinogen angiotensin_i Angiotensin I angiotensinogen->angiotensin_i Renin angiotensin_ii Angiotensin II angiotensin_i->angiotensin_ii ACE at1_receptor AT1 Receptor angiotensin_ii->at1_receptor Binds vasoconstriction Vasoconstriction & Increased Blood Pressure at1_receptor->vasoconstriction Activates drug 5-Nitrobenzimidazole Derivative block BLOCKS drug->block block->at1_receptor

References

Spectral Data and Experimental Protocols for 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental spectra in public literature, this document presents a combination of reported mass spectrometry data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data based on structurally analogous compounds. Detailed experimental protocols for its synthesis and characterization are also provided to facilitate further research and development.

Spectral Data

The following sections summarize the key spectral data for this compound.

Mass Spectrometry

A Gas Chromatography-Mass Spectrometry (GC-MS) spectrum is available for this compound. The key finding from this analysis is the confirmation of the compound's molecular weight.

Table 1: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular FormulaC₁₂H₈N₄O₂[1]
Molecular Weight240.22 g/mol [1]
Exact Mass240.064726 g/mol [1]
Predicted ¹H NMR Spectral Data

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)MultiplicityNumber of ProtonsAssignment
~13.5br s1HN-H (benzimidazole)
~8.8d2HH-2', H-6' (pyridinyl)
~8.5d1HH-4
~8.2dd1HH-6
~7.8d1HH-7
~8.3d2HH-3', H-5' (pyridinyl)

Note: These are predicted values and may vary in an actual experimental spectrum.

Predicted ¹³C NMR Spectral Data

Similar to the ¹H NMR data, the ¹³C NMR spectral data is predicted based on analogous structures.

Table 3: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Chemical Shift (δ, ppm)Assignment
~151C-2
~150C-2', C-6'
~143C-5
~142C-7a
~138C-4'
~136C-3a
~122C-3', C-5'
~119C-6
~116C-4
~112C-7

Note: These are predicted values and may vary in an actual experimental spectrum.

Predicted IR Spectral Data

The infrared spectrum is predicted to show characteristic peaks for the functional groups present in the molecule.

Table 4: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, BroadN-H Stretch (benzimidazole)
1610 - 1590StrongC=N Stretch (imidazole and pyridine)
1530 - 1500StrongAsymmetric NO₂ Stretch
1350 - 1330StrongSymmetric NO₂ Stretch
1480 - 1440MediumAromatic C=C Stretch

Note: These are predicted values and may vary in an actual experimental spectrum.

Experimental Protocols

The following protocols describe the synthesis and spectral characterization of this compound.

Synthesis of this compound

This synthesis is based on the general procedure for the formation of benzimidazoles from o-phenylenediamines and aldehydes.[2]

Materials:

  • 4-Nitro-1,2-phenylenediamine

  • Pyridine-4-carboxaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol or Dimethoxyethane (DME)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) and pyridine-4-carboxaldehyde (1 equivalent) in ethanol or dimethoxyethane.

  • Add sodium metabisulfite (1.1 equivalents) to the mixture.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Collect the fractions containing the desired product and evaporate the solvent to obtain pure this compound as a solid.

Spectral Analysis

NMR Spectroscopy:

  • ¹H and ¹³C NMR spectra are to be recorded on a 400 MHz or higher spectrometer.

  • The sample should be dissolved in a deuterated solvent, typically DMSO-d₆.

  • Chemical shifts (δ) are to be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Mass Spectrometry:

  • Mass spectra can be obtained using a GC-MS system with electron impact (EI) ionization.

  • The sample is introduced into the instrument, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

Infrared (IR) Spectroscopy:

  • IR spectra are to be recorded on an FTIR spectrometer.

  • The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • The spectrum should be recorded in the range of 4000-400 cm⁻¹.

Workflow Diagrams

The following diagrams illustrate the key processes involved in the synthesis and characterization of this compound.

Synthesis_Workflow Reactants 4-Nitro-1,2-phenylenediamine + Pyridine-4-carboxaldehyde Reaction Reflux in Ethanol with Na₂S₂O₅ Reactants->Reaction Purification Column Chromatography Reaction->Purification Product 5-Nitro-2-(4-pyridinyl)- 1H-benzimidazole Purification->Product

Caption: Synthetic workflow for this compound.

Characterization_Workflow cluster_analysis Spectroscopic Analysis NMR NMR Spectroscopy (¹H, ¹³C) Data Spectral Data NMR->Data MS Mass Spectrometry (GC-MS) MS->Data IR IR Spectroscopy IR->Data Product Purified Product Product->NMR Product->MS Product->IR

Caption: Experimental workflow for spectral characterization.

References

An In-depth Technical Guide to the Potential Therapeutic Targets of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole and its related derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known for its diverse pharmacological activities. The introduction of a nitro group and a pyridinyl moiety can significantly influence the biological profile of the parent molecule, opening avenues for therapeutic interventions in oncology, infectious diseases, and cardiovascular conditions. This document summarizes the key molecular targets, presents quantitative efficacy data, details relevant experimental protocols, and visualizes the associated signaling pathways and mechanisms of action.

Identified Potential Therapeutic Targets

Research into this compound and structurally similar compounds has revealed several potential molecular targets, primarily centered around enzyme inhibition and receptor antagonism. These findings underscore its potential as a versatile therapeutic agent.

  • Enzyme Inhibition : The primary mechanism of action for many benzimidazole derivatives is the inhibition of key enzymes involved in critical cellular processes.

    • Poly(ADP-ribose) Polymerase (PARP) : Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated potent inhibitory activity against PARP, an enzyme crucial for DNA repair.[1][2] Inhibition of PARP is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.

    • Protein Kinases : The broader class of benzimidazoles is known to inhibit various protein kinases involved in cancer cell signaling.[3] Specifically, 2-(4-pyridyl)-benzimidazoles have been identified as chemical tools for exploring the function of Protein Kinase N2 (PKN2), a serine/threonine kinase implicated in cancer progression.[4]

    • Dihydrofolate Reductase (DHFR) : In silico studies have predicted that the dihydrofolate reductase protein in Staphylococcus aureus is a likely target for the antimicrobial and anticancer activities of related N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives.[5]

    • Histone Deacetylase 6 (HDAC6) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Molecular docking studies have suggested that HDAC6 and VEGFR2 are potential targets for the anticancer effects of certain nitro-benzimidazole compounds.[5]

    • Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (Pin1) : Some benzimidazole derivatives have shown to be inhibitors of Pin1, an enzyme that plays a role in cell cycle regulation and is overexpressed in several cancers, including breast cancer.[6]

  • Receptor Antagonism :

    • Angiotensin II Type 1 (AT1) Receptor : Novel 5-nitro benzimidazole derivatives have been synthesized and evaluated as potent antagonists of the AT1 receptor, indicating their potential for the treatment of hypertension.[7]

  • DNA Interaction : Some benzimidazole derivatives are thought to exert their therapeutic effects by directly interacting with DNA, thereby interfering with essential processes like replication and transcription.[3]

  • Microtubule Disruption : A number of benzimidazole compounds have been shown to function as microtubule inhibitors.[8] By disrupting microtubule dynamics, these agents can induce a G2/M phase cell cycle arrest, ultimately leading to apoptotic cell death in cancer cells.[8]

Quantitative Data on Biological Activity

The following tables summarize the reported in vitro efficacy of this compound and its close analogs against various cell lines and molecular targets.

Table 1: Anticancer Activity of Nitro-Benzimidazole Derivatives

CompoundCancer Cell LineIC50 ValueReference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6)A549 (Non-small cell lung cancer)28 nM[1][2]
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole (Compound 6)HACAT (Non-neoplastic keratinocytes)22.2 µM[1][2]
Nitro substituted furan-benzimidazole (Compound 6)A549 (2D assay)2.12 ± 0.21 µM[9]
Nitro substituted furan-benzimidazole (Compound 6)A549 (3D assay)4.01 ± 0.95 µM[9]
Nitro substituted furan-benzimidazole (Compound 6)HCC827 (Lung adenocarcinoma)5.13 ± 0.97 µM[9]
Nitro substituted furan-benzimidazole (Compound 6)NCI-H358 (Bronchoalveolar carcinoma)0.85 ± 0.05 µM[9]
Benzimidazole Derivative (Compound 5)MCF-7 (Breast cancer)11.78 µg/mL[6]
Benzimidazole Derivative (Compound 8)MCF-7 (Breast cancer)8.76 µg/mL[6]
N-substituted 6-nitro-1H-benzimidazole (Compound 1d)Five cancer cell lines1.84 - 10.28 µg/mL[5]
N-substituted 6-nitro-1H-benzimidazole (Compound 2d)Five cancer cell lines1.84 - 10.28 µg/mL[5]

Table 2: Enzyme and Receptor Inhibition by Benzimidazole Derivatives

CompoundTargetIC50 ValueReference
2-Aryl-5(6)-nitro-1H-benzimidazole (Compound 3)PARP0.05 µM[1][2]
3-Aminobenzamide (Positive Control)PARP28.5 µM[1]
2-(4-pyridyl)-benzimidazole (Compound 5)PKN20.064 µM[4]
2-(4-((2-butyl-5-nitro-1H-benzo[d]imidazol-1-yl)methyl)-1H-indol-1-yl)benzoic acidAngiotensin II Type 1 (AT1) Receptor1.03 ± 0.26 nM[7]
Benzimidazole Derivative (Compound 5)Pin1Strong[6]
Benzimidazole Derivative (Compound 8)Pin1Strong[6]
Benzimidazole Derivative (Compound 12)Pin1Strong[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to evaluate the biological activity of this compound and its derivatives.

3.1. Synthesis of this compound

A common synthetic route involves the condensation of a substituted o-phenylenediamine with a pyridine carboxylic acid.[3]

  • Reactants : Equimolar amounts of 4-nitro-o-phenylenediamine and 4-pyridinecarboxylic acid.

  • Reaction Conditions : The reactants are refluxed in polyphosphoric acid (PPA) at 200°C for 2 hours. PPA serves as both a solvent and a dehydrating agent.

  • Purification : The crude product is purified by column chromatography on silica gel using a mobile phase of dichloromethane and methanol (e.g., 9:1 ratio).

  • Yield : This method typically yields the desired product in approximately 70% with a purity greater than 95%.

3.2. In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1][2]

  • Cell Seeding : Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compound (and a vehicle control) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After incubation, the MTT reagent is added to each well and incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement : The absorbance of the resulting colored solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

  • Data Analysis : The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against the logarithm of the compound concentration.

3.3. PARP Inhibition Assay

The inhibitory activity against PARP can be determined using commercially available assay kits.

  • Principle : These assays typically measure the incorporation of biotinylated ADP-ribose onto histone proteins in the presence of nicked DNA.

  • Procedure :

    • The reaction is set up in a 96-well plate coated with histones and containing nicked DNA.

    • Varying concentrations of the test inhibitor are added to the wells.

    • The enzymatic reaction is initiated by adding PARP enzyme and biotinylated NAD+.

    • After incubation, the plate is washed, and a streptavidin-horseradish peroxidase (HRP) conjugate is added to bind to the biotinylated ADP-ribose.

    • A colorimetric HRP substrate is then added, and the absorbance is measured.

    • The IC50 value is calculated based on the reduction in signal in the presence of the inhibitor.

3.4. Antimicrobial Susceptibility Testing (Disk Diffusion Assay)

This method is used to assess the antimicrobial activity of a compound.[10]

  • Inoculum Preparation : A standardized suspension of the target microorganism (e.g., bacteria or fungi) is prepared.

  • Plate Inoculation : A sterile swab is used to evenly inoculate the surface of an appropriate agar plate (e.g., Mueller-Hinton agar for bacteria).

  • Disk Application : Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

  • Incubation : The plates are incubated under suitable conditions (e.g., 37°C for 24 hours for bacteria).

  • Zone of Inhibition Measurement : The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action and experimental workflows.

cluster_Anticancer_Mechanisms Proposed Anticancer Mechanisms of Nitro-Benzimidazoles cluster_Enzyme_Inhibition Enzyme Inhibition cluster_Other_Mechanisms Other Mechanisms cluster_Cellular_Effects Cellular Effects Compound 5-Nitro-2-(4-pyridinyl)- 1H-benzimidazole & Analogs PARP PARP Compound->PARP Kinases Protein Kinases (e.g., PKN2) Compound->Kinases DHFR DHFR Compound->DHFR HDAC6_VEGFR2 HDAC6 / VEGFR2 Compound->HDAC6_VEGFR2 Pin1 Pin1 Compound->Pin1 DNA_Interaction DNA Interaction Compound->DNA_Interaction Microtubule_Disruption Microtubule Disruption Compound->Microtubule_Disruption DNA_Damage_Repair_Inhibition Inhibition of DNA Damage Repair PARP->DNA_Damage_Repair_Inhibition Signaling_Pathway_Alteration Alteration of Cancer Signaling Pathways Kinases->Signaling_Pathway_Alteration Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Pin1->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Interaction->Apoptosis Microtubule_Disruption->Cell_Cycle_Arrest DNA_Damage_Repair_Inhibition->Apoptosis Signaling_Pathway_Alteration->Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed anticancer mechanisms of this compound.

cluster_workflow General Workflow for In Vitro Anticancer Drug Screening Start Start: Synthesize and Purify Compound Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture MTT_Assay Perform MTT Assay (Determine IC50) Cell_Culture->MTT_Assay Mechanism_Assays Mechanism of Action Assays MTT_Assay->Mechanism_Assays Enzyme_Inhibition Enzyme Inhibition Assays (e.g., PARP) Mechanism_Assays->Enzyme_Inhibition Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Assays->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Mechanism_Assays->Apoptosis_Assay Data_Analysis Data Analysis and Interpretation Enzyme_Inhibition->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis Conclusion Conclusion: Identify Lead Compound and Target Data_Analysis->Conclusion

Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.

cluster_AT1_Antagonism Mechanism of Antihypertensive Action Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction, Aldosterone Secretion AT1_Receptor->Vasoconstriction Compound 5-Nitro-Benzimidazole Derivative Compound->AT1_Receptor Antagonism Blood_Pressure_Increase Increased Blood Pressure Vasoconstriction->Blood_Pressure_Increase

Caption: The role of 5-nitro-benzimidazole derivatives as AT1 receptor antagonists.

References

in silico modeling of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole interactions

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the In Silico Modeling of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole Interactions

Abstract

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. This compound is a member of this class with significant therapeutic potential, warranting detailed investigation into its molecular interactions. In silico modeling offers a powerful, resource-efficient approach to elucidate these interactions, predict biological targets, and guide further drug development. This technical guide provides a comprehensive overview of the computational methodologies used to model the interactions of this compound, aimed at researchers, scientists, and drug development professionals. It details experimental protocols for key in silico techniques, presents data in a structured format, and visualizes complex workflows and pathways.

Introduction to this compound

Benzimidazole derivatives are known to exhibit a diverse range of pharmacological properties, including antimicrobial, anticancer, antiviral, and antihypertensive effects.[1][2] The structural similarity of the benzimidazole nucleus to purine bases allows it to interact with a variety of biopolymers, making it a versatile pharmacophore.[3][4] The addition of a nitro group, as in this compound, can significantly influence the compound's electronic properties and biological activity.[5][6] Computational studies are crucial for understanding how this specific substitution pattern affects target binding and overall efficacy.

General Workflow for In Silico Analysis

The computational investigation of a small molecule like this compound follows a structured workflow. This process begins with defining the structure and identifying potential biological targets, followed by molecular docking and dynamic simulations to predict binding affinity and stability, and concludes with an analysis of its pharmacokinetic properties.

In_Silico_Workflow cluster_0 Setup & Preparation cluster_1 Simulation & Calculation cluster_2 Analysis & Validation Ligand Ligand Preparation (3D Structure Generation) Docking Molecular Docking (Predict Binding Pose & Affinity) Ligand->Docking ADMET ADMET Prediction (Drug-Likeness Analysis) Ligand->ADMET Target Target Identification (Literature & Database Search) Receptor Receptor Preparation (PDB Structure Refinement) Target->Receptor Select PDB ID Receptor->Docking MD Molecular Dynamics (Assess Complex Stability) Docking->MD Top Poses Analysis Interaction Analysis (Identify Key Residues) Docking->Analysis MD->Analysis Report Reporting & Further Validation ADMET->Report Analysis->Report Molecular_Docking_Protocol cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis start Start l1 Obtain 2D Structure (SMILES/SDF) start->l1 r1 Download PDB File start->r1 l2 Convert to 3D Structure l1->l2 l3 Energy Minimization (e.g., MMFF94 Force Field) l2->l3 l4 Save as PDBQT l3->l4 d1 Define Grid Box (Encompass Binding Site) l4->d1 r2 Remove Water & Non-essential Ligands r1->r2 r3 Add Polar Hydrogens r2->r3 r4 Assign Charges (Gasteiger) r3->r4 r5 Save as PDBQT r4->r5 r5->d1 d2 Configure Docking Parameters (e.g., Exhaustiveness) d1->d2 d3 Run Docking (e.g., AutoDock Vina) d2->d3 a1 Analyze Binding Poses d3->a1 a2 Visualize Interactions (Hydrogen Bonds, Hydrophobic) a1->a2 a3 Rank by Binding Affinity a2->a3 end End a3->end EGFR_Signaling_Pathway cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor) EGF->EGFR Binds Ras Ras EGFR->Ras Activates Inhibitor 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole Inhibitor->EGFR Inhibits (ATP Site) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

References

A Technical Guide to the Synthesis of Nitrobenzimidazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrobenzimidazoles are a pivotal class of heterocyclic compounds, serving as essential building blocks in medicinal chemistry and materials science. Their versatile biological activities, including antimicrobial, anthelmintic, and anticancer properties, have spurred extensive research into their synthesis. This technical guide provides an in-depth overview of the core processes for nitrobenzimidazole synthesis, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in this field.

Core Synthetic Strategies

The synthesis of nitrobenzimidazoles can be broadly categorized into two main approaches:

  • Direct Nitration of a Pre-formed Benzimidazole Ring: This classic method involves the electrophilic substitution of a hydrogen atom on the benzene ring of a benzimidazole derivative with a nitro group.

  • Cyclization of a Nitro-substituted Phenylenediamine: This approach involves the condensation of a nitro-containing o-phenylenediamine with a suitable electrophile, such as a carboxylic acid or an aldehyde, to form the imidazole ring.

The choice of strategy often depends on the desired substitution pattern on the benzimidazole core and the availability of starting materials.

I. Direct Nitration of Benzimidazole Derivatives

Direct nitration is a common method for introducing a nitro group onto the benzimidazole scaffold. The reaction typically employs a nitrating agent, which is a mixture of a strong acid and a nitrate source.

Experimental Protocol: Nitration of Benzimidazolone

This protocol describes the synthesis of 5-nitrobenzimidazolone-(2) by the nitration of benzimidazolone-(2) in an aqueous medium.[1]

Materials:

  • Benzimidazolone-(2)

  • Nitric acid (99%, industrial grade)

  • Water

  • Agitator-equipped reaction vessel

Procedure:

  • Prepare a 16% nitric acid solution by adding 161 parts by weight of 99% nitric acid to 840 parts by weight of water with agitation and cooling.

  • Heat the nitric acid solution to 50°C.

  • Add 180 parts by weight of benzimidazolone (as a ~75% aqueous press cake) to the heated solution with agitation.

  • Control the reaction temperature between 50-75°C for 2 hours to allow the nitration to proceed.

  • After the reaction is complete, the product, 5-nitrobenzimidazolone-(2), can be isolated. This method is reported to yield a product with a melting point of 308°C and is uniform in thin-layer chromatography.[1]

Key Considerations for Direct Nitration:
  • Reaction Conditions: The temperature and concentration of the nitrating agent are crucial parameters. Higher temperatures and more concentrated acids can lead to the formation of dinitro or other side products.[1]

  • Regioselectivity: The position of nitration is influenced by the substituents already present on the benzimidazole ring. For unsubstituted benzimidazole, nitration primarily yields the 5(6)-nitrobenzimidazole.[2]

II. Cyclization of Nitro-substituted Phenylenediamines

This versatile method allows for the synthesis of a wide range of 2-substituted nitrobenzimidazoles. The key starting material is a 4-nitro-o-phenylenediamine, which is condensed with various electrophiles.

A. Condensation with Carboxylic Acids

The condensation of 4-nitro-o-phenylenediamine with a carboxylic acid is a widely used method for preparing 2-substituted-5-nitrobenzimidazoles.[3]

This protocol outlines the synthesis via condensation with a carboxylic acid using conventional heating.[3]

Materials:

  • 4-nitro-o-phenylenediamine

  • Substituted phenoxyacetic acid or other carboxylic acid (e.g., phenylacetic acid)

  • 6N Hydrochloric acid (HCl) or 4N aqueous Hydrochloric acid

  • Aqueous ammonia

  • Ethanol

  • Ice

Procedure:

  • In a round-bottom flask, combine 0.01 mole of 4-nitro-o-phenylenediamine with 0.01 - 0.03 mole of the desired carboxylic acid.

  • Add a strong acid catalyst, such as 6N HCl.

  • The reaction mixture is typically heated to facilitate the condensation and cyclization.

  • Upon completion, the reaction mixture is worked up, which may involve neutralization with aqueous ammonia and purification by recrystallization from a solvent like ethanol.

B. Condensation with Aldehydes

The reaction of 4-nitro-1,2-phenylenediamine with various aromatic aldehydes is another effective route to synthesize 2-aryl-5-nitrobenzimidazoles.

This protocol describes the synthesis from 4-nitro-1,2-phenylenediamine and an aromatic aldehyde.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Aromatic aldehyde

  • Dimethoxyethane

  • Sodium metabisulphite

  • Ice

Procedure:

  • Dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in an appropriate amount of dimethoxyethane.

  • Add 1.01 equivalents of the aromatic aldehyde and stir the mixture at 0°C in an ice bath for 2 hours.

  • Reflux the mixture for 1 hour to form the Schiff base intermediate.

  • Add more dimethoxyethane and 1.01 equivalents of sodium metabisulphite (as an oxidant) and stir under reflux for 48 hours.

  • Monitor the reaction completion by TLC (chloroform: methanol 9:1).

  • After completion, pour the reaction mixture onto ice-cold water to precipitate the product.

Quantitative Data Summary

The following tables summarize key quantitative data for different nitrobenzimidazole synthesis methods, allowing for easy comparison of their efficiencies.

Method Starting Materials Product Catalyst/Reagent Reaction Time Yield (%) Reference
Direct NitrationBenzimidazolone5-NitrobenzimidazoloneNitric acid/Water2 hoursHigh[1]
Condensation4-nitro-o-phenylenediamine, Carboxylic Acid2-Substituted-5-nitrobenzimidazoleHCl-Good to Excellent[3][4]
Condensation4-nitro-1,2-phenylenediamine, Aromatic Aldehyde2-Aryl-5-nitrobenzimidazoleSodium metabisulphite48 hours-
Microwave Synthesis4-nitro-o-phenylenediamine, Phenoxyacetic acid5-nitro-2-aryl substituted-1H-benzimidazoleHCl2.5-3.5 minGood to Excellent[4]

Synthesis Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthesis processes.

Synthesis_Workflow_Direct_Nitration Direct Nitration of Benzimidazole start Start: Benzimidazole Derivative reaction Reaction: Electrophilic Aromatic Substitution start->reaction reagents Reagents: Nitrating Agent (e.g., HNO3/H2SO4) reagents->reaction workup Work-up: Neutralization & Purification reaction->workup product Product: Nitrobenzimidazole workup->product

Caption: Workflow for the direct nitration of a benzimidazole derivative.

Synthesis_Workflow_Cyclization Cyclization of Nitro-o-phenylenediamine start Start: 4-Nitro-o-phenylenediamine condensation Condensation & Cyclization start->condensation electrophile Electrophile: Carboxylic Acid or Aldehyde electrophile->condensation workup Work-up & Purification condensation->workup product Product: 2-Substituted-5-nitrobenzimidazole workup->product

Caption: General workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles via cyclization.

Conclusion

The synthesis of nitrobenzimidazoles is a well-established area of organic chemistry with a variety of reliable methods. This guide has provided an overview of the primary synthetic routes, complete with detailed experimental protocols and comparative data. The choice of the optimal synthesis process will depend on factors such as the desired substitution pattern, scale of the reaction, and available laboratory equipment. The provided workflows offer a visual representation of these processes to aid in experimental planning and execution. As research in this area continues, the development of more efficient, sustainable, and selective synthetic methodologies is anticipated.

References

Methodological & Application

Application Note: Synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Benzimidazole derivatives are known for a wide range of biological activities, and nitro-substituted analogs are often key intermediates or active compounds themselves.[1] The synthesis is achieved through the acid-catalyzed condensation of 4-nitro-1,2-phenylenediamine with pyridine-4-carboxaldehyde.[2][3] This protocol outlines the required materials, step-by-step procedure, purification, and characterization methods suitable for a research laboratory setting.

Introduction

The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous pharmaceuticals with diverse therapeutic applications, including antihypertensive, antiviral, and anticancer agents.[1] The synthesis of 2-substituted benzimidazoles is commonly achieved via the Phillips-Ladenburg condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or aldehyde under acidic conditions.[2][3][4] This method is versatile for creating a wide array of derivatives.

This application note details a specific application of this reaction to synthesize this compound. This compound and its derivatives have been investigated for potential use as AT1 antagonists for treating hypertension.[1][5] The procedure involves the cyclization of a Schiff base intermediate, formed from 4-nitro-1,2-phenylenediamine and pyridine-4-carboxaldehyde, using an oxidizing agent like sodium metabisulfite.[1]

Reaction Scheme

The synthesis proceeds via the condensation of an ortho-diamine with an aldehyde, followed by oxidative cyclization to form the benzimidazole ring.

G Figure 1. Synthesis of this compound cluster_reactants reactant1 4-Nitro-1,2-phenylenediamine reagents Ethanol or Dimethoxyethane Sodium Metabisulfite Reflux reactant2 Pyridine-4-carboxaldehyde plus + product This compound reagents->product

Caption: Figure 1. Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for synthesizing 5-nitro benzimidazole derivatives.[1]

Materials and Reagents
Reagent/MaterialMolecular FormulaM.W. ( g/mol )Amount (mmol)Mass/Volume
4-Nitro-1,2-phenylenediamineC₆H₇N₃O₂153.144.0612 mg
Pyridine-4-carboxaldehydeC₆H₅NO107.114.04433 mg (0.39 mL)
Sodium MetabisulfiteNa₂S₂O₅190.114.04768 mg
1,2-Dimethoxyethane (DME) or EthanolC₄H₁₀O₂ / C₂H₆O--~25 mL
Deionized WaterH₂O18.02-As needed
ChloroformCHCl₃119.38-For TLC & Column
MethanolCH₃OH32.04-For TLC & Column
Silica GelSiO₂60.08-For Chromatography
Procedure

The overall experimental workflow is depicted below.

G Figure 2. Experimental Workflow A Combine Diamine & Aldehyde in Solvent at 0°C B Stir at 0°C for 2h (Schiff Base Formation) A->B C Reflux for 1h B->C D Add Oxidant (Na₂S₂O₅) & Reflux for 48h C->D E Monitor by TLC D->E F Cool & Precipitate with Cold Water D->F Upon Completion G Filter & Wash Crude Product F->G H Purify by Recrystallization or Chromatography G->H I Characterize Final Product H->I

Caption: Figure 2. Experimental Workflow.

  • Schiff Base Formation: In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (4.0 mmol) in a suitable solvent such as 1,2-dimethoxyethane or ethanol.[1]

  • Cool the mixture to 0°C in an ice bath with stirring.

  • Slowly add pyridine-4-carboxaldehyde (4.04 mmol) to the cooled solution.

  • Continue stirring the mixture at 0°C for 2 hours, then allow it to warm to room temperature and reflux for 1 hour to facilitate the formation of the Schiff base intermediate.[1]

  • Oxidative Cyclization: To the reaction mixture, add sodium metabisulfite (4.04 mmol) as the oxidant.[1]

  • Heat the mixture to reflux and maintain for approximately 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Chloroform:Methanol 9:1).[1]

  • Work-up and Isolation: Once the reaction is complete (as indicated by TLC), cool the flask to room temperature.

  • Pour the reaction mixture into a beaker of ice-cold water to precipitate the crude product.[2]

  • Collect the solid precipitate by vacuum filtration, washing thoroughly with cold water to remove any inorganic salts.[2][6]

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Characterization

The identity and purity of the final compound, this compound, should be confirmed using standard analytical techniques.

TechniqueExpected Data
Molecular Weight 240.22 g/mol .[7]
Molecular Formula C₁₂H₈N₄O₂.[7]
Appearance Expected to be a solid powder.
¹H NMR Aromatic protons for both the benzimidazole and pyridine rings are expected. The exact shifts would need to be determined in a deuterated solvent like DMSO-d₆.
Mass Spec (MS) The mass spectrum should show a molecular ion peak [M+H]⁺ at approximately m/z 241.[7]
IR Spectroscopy Characteristic peaks for N-H stretching (around 3300-3400 cm⁻¹), C=N stretching (around 1620 cm⁻¹), and asymmetric/symmetric stretching of the nitro group (NO₂) (around 1520 and 1340 cm⁻¹).

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All procedures should be performed in a well-ventilated fume hood.

  • Reagent Handling: 4-Nitro-o-phenylenediamine is a suspected mutagen and should be handled with extreme care.[8] Avoid inhalation of dust and skin contact. Aldehydes can be irritating.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

Application Notes and Protocols for the Synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental procedure for the synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development. The protocol is based on the condensation reaction of 4-nitro-1,2-phenylenediamine and pyridine-4-carboxaldehyde.

Overview

The synthesis of this compound is achieved through a one-pot reaction involving the condensation of 4-nitro-1,2-phenylenediamine with pyridine-4-carboxaldehyde in the presence of sodium metabisulfite as an oxidizing agent. This method provides a straightforward route to the desired benzimidazole derivative.

Physicochemical Data

A summary of the key physicochemical properties of the reactants and the final product is presented in the table below for easy reference.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-Nitro-1,2-phenylenediamine99-56-9C₆H₇N₃O₂153.14199-201Dark red needles or red solid[1]
Pyridine-4-carboxaldehyde872-85-5C₆H₅NO107.11-Dark yellow liquid
Sodium Metabisulfite7681-57-4Na₂S₂O₅190.11>150 (decomposes)White or yellowish crystalline powder
This compound 148533-73-7 C₁₂H₈N₄O₂ 240.22 224-226 [2]To be determined (likely a solid)

Experimental Protocol

This protocol outlines the step-by-step procedure for the synthesis of this compound.

3.1. Materials and Reagents

  • 4-Nitro-1,2-phenylenediamine (1.0 eq.)

  • Pyridine-4-carboxaldehyde (1.0 eq.)

  • Sodium metabisulfite (1.0-1.2 eq.)

  • Dimethoxyethane (DME)

  • Methanol (for recrystallization)

  • Water (distilled or deionized)

  • Ethyl acetate (for extraction, if necessary)

  • Silica gel (for column chromatography)

  • Dichloromethane (for column chromatography)

3.2. Apparatus

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Beakers

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates and chamber

  • Glass column for chromatography

  • Standard laboratory glassware

3.3. Safety Precautions

  • 4-Nitro-1,2-phenylenediamine: Harmful if swallowed and may cause an allergic skin reaction.[3] Handle with gloves and appropriate personal protective equipment (PPE).

  • Pyridine-4-carboxaldehyde: Causes severe skin burns and eye damage. May cause an allergic skin reaction.[4] Use in a well-ventilated fume hood and wear appropriate PPE.

  • Sodium Metabisulfite: Harmful if swallowed and causes serious eye damage.[5] Contact with acids liberates toxic gas.[5] Avoid dust inhalation and handle with care.

  • Dimethoxyethane (DME): Flammable liquid and vapor. Handle away from ignition sources.

  • It is mandatory to wear safety goggles, a lab coat, and gloves throughout the experimental procedure. All manipulations should be performed in a well-ventilated fume hood.

3.4. Synthetic Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitro-1,2-phenylenediamine (1.0 eq.) and dimethoxyethane (DME). Stir the mixture until the diamine is fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add pyridine-4-carboxaldehyde (1.0 eq.).

  • Addition of Oxidizing Agent: Add sodium metabisulfite (1.0-1.2 eq.) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (the boiling point of DME is approximately 85°C) and maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-cold water. A precipitate of the crude product should form.

  • Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any water-soluble impurities.

3.5. Purification

The crude product can be purified by one of the following methods:

  • Recrystallization: Recrystallize the crude solid from a mixture of ethanol and water to obtain the pure this compound.[6]

  • Column Chromatography: If recrystallization does not yield a pure product, perform column chromatography on silica gel. A suitable eluent system is a mixture of dichloromethane and methanol (e.g., 9:1 v/v).[6]

3.6. Characterization

The structure and purity of the synthesized compound can be confirmed by various spectroscopic techniques:

  • Melting Point: The melting point of the purified product should be in the range of 224-226 °C.[2]

  • ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the benzimidazole and pyridine rings.[6]

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (240.22 g/mol ).[5]

  • IR Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H, C=N, and nitro group functionalities.

Experimental Workflow and Signaling Pathway Diagrams

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound.

Synthesis_Workflow Reactants Starting Materials - 4-Nitro-1,2-phenylenediamine - Pyridine-4-carboxaldehyde - Sodium Metabisulfite - Dimethoxyethane Reaction Condensation Reaction (Reflux in DME) Reactants->Reaction Workup Work-up (Precipitation in Ice Water) Reaction->Workup Isolation Isolation (Vacuum Filtration) Workup->Isolation Purification Purification - Recrystallization (Ethanol/Water) or - Column Chromatography (Silica Gel, DCM/MeOH) Isolation->Purification Product Final Product This compound Purification->Product Characterization Characterization - Melting Point - NMR - Mass Spec - IR Product->Characterization

Caption: Synthetic workflow for this compound.

4.2. Reaction Mechanism

The following diagram illustrates the logical steps of the reaction mechanism.

Reaction_Mechanism cluster_reactants Reactants 4-Nitro-1,2-phenylenediamine 4-Nitro-1,2-phenylenediamine Intermediate Schiff Base Intermediate 4-Nitro-1,2-phenylenediamine->Intermediate Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Oxidation Oxidation (Sodium Metabisulfite) Cyclization->Oxidation Product This compound Oxidation->Product

Caption: Proposed reaction mechanism for benzimidazole formation.

References

Application Notes and Protocols for Anticancer Assays Using 5-Nitro-2-(aryl)-1H-benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzimidazole scaffold is a prominent heterocyclic structure in medicinal chemistry, recognized for its diverse pharmacological activities. Within this class, 5-nitro-2-(aryl)-1H-benzimidazole derivatives have emerged as a promising group of compounds with significant potential in anticancer research. Their mechanism of action is often attributed to the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer cell proliferation and survival.

This document provides detailed application notes and experimental protocols for evaluating the anticancer effects of these compounds. While specific experimental data for 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is not extensively available in the public domain, we will use the closely related and highly potent derivative, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole , as a representative example to illustrate the potential anticancer activities and guide experimental design. This analogue has demonstrated significant cytotoxicity against various cancer cell lines, with a reported IC50 value as low as 28 nM against the A549 human lung carcinoma cell line.[1][2] Its mechanism is suggested to involve the induction of apoptosis and inhibition of poly (ADP-ribose) polymerase (PARP).[1][2]

Data Presentation

The following table summarizes the in vitro cytotoxicity of the representative compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, against a panel of human cancer cell lines. This data is crucial for selecting appropriate cell lines and concentration ranges for further mechanistic studies.

CompoundCancer Cell LineTissue of OriginIC50 (µM)
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole A549Lung Carcinoma0.028
K562Chronic Myelogenous LeukemiaNot specified
Non-neoplastic HACAT cellsKeratinocyte22.2

Note: The data presented is for a representative 2-aryl-5(6)-nitro-1H-benzimidazole derivative and should be used as a guideline for designing experiments with this compound.[1][2]

Experimental Protocols

Detailed methodologies for key in vitro anticancer assays are provided below. These protocols are standardized and can be adapted for the evaluation of this compound.

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][4][5]

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound (or representative compound)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Apoptosis Detection using Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with the test compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 500 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis for Protein Expression

Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of the test compound on the expression of proteins involved in apoptosis and cell cycle regulation (e.g., Bcl-2, Bax, Caspases, p53).

Materials:

  • Cancer cells treated with the test compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated cells with lysis buffer and quantify the protein concentration.

  • Gel Electrophoresis: Separate the protein lysates (20-40 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro evaluation of a novel anticancer compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: Data Analysis & Interpretation a Cell Line Selection (e.g., A549, MCF-7) b Compound Preparation (Stock Solution & Dilutions) a->b c MTT Assay (Determine IC50) b->c d Apoptosis Assay (Annexin V/PI Staining) c->d Based on IC50 e Cell Cycle Analysis (Propidium Iodide Staining) c->e Based on IC50 f Western Blot Analysis (Protein Expression) d->f e->f g Quantitative Analysis (IC50, % Apoptosis) f->g h Pathway Identification g->h i Conclusion & Future Work h->i

Workflow for in vitro anticancer evaluation.
Proposed Signaling Pathway

Based on the activity of related 5-nitro-2-aryl-benzimidazole derivatives, a plausible mechanism of action involves the induction of DNA damage, leading to PARP inhibition and subsequent apoptosis. The diagram below illustrates this proposed signaling cascade.

G compound 5-Nitro-2-(aryl)-1H-benzimidazole Derivative dna_damage DNA Damage compound->dna_damage parp_inhibition PARP Inhibition compound->parp_inhibition parp PARP dna_damage->parp activates apoptosis Apoptosis parp_inhibition->apoptosis promotes cell_death Cancer Cell Death apoptosis->cell_death

Proposed apoptotic pathway for the compound.

References

Application Note & Protocol: Evaluation of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole class, a scaffold known for its diverse pharmacological activities.[1][2] Benzimidazole derivatives have shown promise in various therapeutic areas, including as anticancer and antiviral agents, often through the mechanism of enzyme inhibition.[2][3] This document provides a detailed protocol for evaluating the potential of this compound as an enzyme inhibitor, with a particular focus on Poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair and a target for cancer therapy.[4][5] The protocols outlined below are designed to be adaptable for other potential enzyme targets.

Principle of Enzyme Inhibition Assays

Enzyme inhibition studies are crucial in drug discovery for determining the potency and mechanism of action of a compound.[6] These assays measure the reduction in the rate of an enzyme-catalyzed reaction in the presence of an inhibitor.[7] Key parameters determined from these assays include the half-maximal inhibitory concentration (IC50), which is the concentration of an inhibitor required to reduce enzyme activity by 50%, and the inhibition constant (Ki), which describes the binding affinity of the inhibitor to the enzyme.[7]

Data Presentation

Table 1: Inhibitory Activity of this compound against PARP1
CompoundConcentration (µM)% Inhibition (Mean ± SD)IC50 (µM)
This compound0.01
0.1
1
10
100
Positive Control (e.g., Olaparib)0.01
0.1
1
10
100
Negative Control (Vehicle)-0 ± 5>100
Table 2: Determination of Mechanism of Inhibition
Substrate ConcentrationInhibitor Concentration (µM)Reaction Velocity (v)
[S]10
[I]1
[I]2
[S]20
[I]1
[I]2
[S]30
[I]1
[I]2
......

Experimental Protocols

Protocol 1: Determination of IC50 for PARP1 Inhibition

This protocol describes a colorimetric assay to determine the IC50 value of this compound against human PARP1.

Materials and Reagents:

  • Human recombinant PARP1 enzyme

  • Histones (H1)

  • Biotinylated NAD+

  • Streptavidin-HRP (Horse Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • Stop Solution (e.g., 1 M H2SO4)

  • 96-well plates (high-binding)

  • This compound

  • Positive control inhibitor (e.g., Olaparib)

  • Vehicle (e.g., DMSO)

  • Microplate reader

Step-by-Step Procedure:

  • Plate Preparation: Coat a 96-well plate with histones overnight at 4°C. Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Compound Preparation: Prepare a serial dilution of this compound and the positive control in the assay buffer. The final concentration of DMSO should be kept below 1%.

  • Reaction Mixture: To each well, add the assay buffer, activated DNA (often included with commercial PARP assay kits), and the test compound or control.

  • Enzyme Addition: Add the PARP1 enzyme to each well to initiate the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Biotinylated NAD+ Addition: Add biotinylated NAD+ to each well and incubate for another hour.

  • Detection: Wash the plate. Add Streptavidin-HRP and incubate for 30 minutes. Wash the plate again. Add TMB substrate and incubate in the dark until a blue color develops.

  • Measurement: Stop the reaction by adding the stop solution. Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the compound compared to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]

Protocol 2: Elucidation of the Mechanism of Action

This protocol is designed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive) by measuring the effect of the inhibitor on the enzyme kinetics with varying substrate (NAD+) concentrations.[8]

Materials and Reagents:

  • Same as in Protocol 1, with varying concentrations of NAD+.

Step-by-Step Procedure:

  • Experimental Setup: Set up a matrix of reactions with varying concentrations of the substrate (NAD+) and the inhibitor (this compound). Include a control with no inhibitor at each substrate concentration.

  • Assay Performance: Follow the steps outlined in Protocol 1 for each reaction condition.

  • Data Analysis:

    • Measure the initial reaction velocity (rate of product formation) for each combination of substrate and inhibitor concentration.

    • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot (velocity vs. [Substrate]).

    • Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism of inhibition.[6]

      • Competitive inhibition: Km increases, Vmax remains unchanged.

      • Non-competitive inhibition: Km remains unchanged, Vmax decreases.

      • Uncompetitive inhibition: Both Km and Vmax decrease.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay IC50 Determination Assay cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare Serial Dilutions of This compound add_reagents Add Buffer, DNA, and Compound prep_compound->add_reagents prep_plate Coat 96-well Plate with Histones prep_plate->add_reagents prep_reagents Prepare Assay Buffer and Reagents prep_reagents->add_reagents add_enzyme Add PARP1 Enzyme add_reagents->add_enzyme incubate1 Incubate (1 hour) add_enzyme->incubate1 add_biotin_nad Add Biotinylated NAD+ incubate1->add_biotin_nad incubate2 Incubate (1 hour) add_biotin_nad->incubate2 add_strep_hrp Add Streptavidin-HRP incubate2->add_strep_hrp incubate3 Incubate (30 mins) add_strep_hrp->incubate3 add_tmb Add TMB Substrate incubate3->add_tmb stop_reaction Add Stop Solution add_tmb->stop_reaction read_absorbance Read Absorbance at 450 nm stop_reaction->read_absorbance calc_inhibition Calculate % Inhibition read_absorbance->calc_inhibition plot_data Plot Dose-Response Curve calc_inhibition->plot_data determine_ic50 Determine IC50 Value plot_data->determine_ic50 signaling_pathway cluster_dna_damage DNA Damage Response cluster_parp PARP Activation cluster_repair DNA Repair dna_damage DNA Damage (e.g., Single-Strand Break) parp PARP1 dna_damage->parp activates par_polymer Poly(ADP-ribose) Polymer (PAR) parp->par_polymer synthesizes repair_proteins Recruitment of DNA Repair Proteins (XRCC1, Ligase III, etc.) par_polymer->repair_proteins recruits dna_repair DNA Repair repair_proteins->dna_repair inhibitor 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole inhibitor->parp inhibits

References

Application Notes and Protocols for 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound belonging to the benzimidazole class, a group of molecules recognized for their wide range of biological activities. Benzimidazole derivatives are of significant interest in medicinal chemistry and drug development due to their potential as anticancer, antimicrobial, and antiparasitic agents.[1][2] The core structure of benzimidazole is a bioisostere of naturally occurring nucleotides, allowing it to interact with various biopolymers.[3] The addition of a nitro group and a pyridinyl moiety to the benzimidazole scaffold can significantly influence its physicochemical properties and biological activity.

These application notes provide a comprehensive overview of the use of this compound in cell culture-based assays, including detailed protocols for assessing its cytotoxic effects and elucidating its potential mechanism of action.

Quantitative Data Summary

While specific experimental data for this compound is not extensively available in the public domain, the following table presents a compilation of representative IC50 values for structurally related nitro-benzimidazole derivatives against various cancer cell lines. This data is intended to provide a comparative context for researchers initiating studies with the target compound.

Compound IDCell LineAssay TypeIncubation Time (h)IC50 (µM)Reference CompoundReference Compound IC50 (µM)
Compound 6 A549 (Lung)MTTNot Specified0.028--
Compound 6 HACAT (Non-neoplastic)MTTNot Specified22.2--
Compound 3 (PARP Inhibition)-Not Specified0.053-aminobenzamide28.5

Note: Compound 6 is 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole and Compound 3 is another derivative from the same study.[4][5] This data is for illustrative purposes to show the potential potency of this class of compounds.

Experimental Protocols

The following are detailed protocols for common cell culture assays to evaluate the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials:

  • Cancer cell lines of interest (e.g., A549, MCF-7, HeLa)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete growth medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete growth medium. Ensure the final DMSO concentration is below 0.5% to avoid solvent-induced toxicity.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic agent).

    • Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.[1]

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1]

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

G cluster_0 Experimental Workflow: MTT Assay Start Start Seed Cells Seed Cells in 96-well Plate Start->Seed Cells Incubate_24h Incubate for 24h Seed Cells->Incubate_24h Compound_Treatment Treat with this compound Incubate_24h->Compound_Treatment Incubate_48h Incubate for 24-72h Compound_Treatment->Incubate_48h Add_MTT Add MTT Solution Incubate_48h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals with DMSO Incubate_4h->Solubilize Measure_Absorbance Measure Absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End G cluster_1 Hypothesized Signaling Pathway Inhibition cluster_2 Receptor Tyrosine Kinases Compound 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole EGFR_HER2 EGFR/HER2 Compound->EGFR_HER2 Inhibition Apoptosis Apoptosis Compound->Apoptosis Induction PI3K PI3K EGFR_HER2->PI3K MEK MEK EGFR_HER2->MEK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

References

Application Notes and Protocols for the Analytical Method Development of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Benzimidazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antihypertensive properties.[1] The presence of a nitro group and a pyridine ring in the structure of this compound suggests its potential as a modulator of various biological pathways. Preliminary research indicates that compounds with similar structures may act as kinase inhibitors or interact with DNA, highlighting the need for robust analytical methods to support further investigation into its therapeutic potential.[2]

These application notes provide detailed protocols for the qualitative and quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, protocols for assessing its potential biological activity through in-vitro kinase and PARP inhibition assays are described.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₁₂H₈N₄O₂[3]
Molecular Weight 240.22 g/mol [3]
CAS Number 148533-73-7[3]
Appearance Solid
Solubility Low solubility (8 µg/mL at pH 7.4)[2]
InChI Key MPOIUZUPKNLRIJ-UHFFFAOYSA-N[2]

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

This method is suitable for determining the purity of this compound and for its quantification in bulk drug substance and pharmaceutical formulations. The protocol is adapted from established methods for related benzimidazole derivatives.[4][5][6]

Experimental Protocol: HPLC-UV Analysis

a) Instrumentation and Materials:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid)

  • Methanol (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

b) Chromatographic Conditions:

ParameterCondition
Column C18 reverse-phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase Acetonitrile and Water with 0.1% Formic Acid
Gradient 10% to 90% Acetonitrile over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm and 302 nm
Injection Volume 10 µL

c) Preparation of Solutions:

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a quantity of the sample containing approximately 10 mg of this compound and dissolve it in 10 mL of methanol. Dilute further with the mobile phase to a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

d) Data Presentation:

Table 1: HPLC Method Validation Parameters (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Workflow for HPLC Analysis

HPLC_Workflow prep Sample and Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, etc.) prep->hplc inject Inject Sample/Standard hplc->inject separate Chromatographic Separation inject->separate detect UV Detection (254 nm / 302 nm) separate->detect data Data Acquisition and Analysis (Peak Integration, Quantification) detect->data

Caption: Workflow for HPLC analysis of this compound.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification in Biological Matrices

This highly sensitive and selective method is designed for the quantification of this compound in biological matrices such as plasma, which is crucial for pharmacokinetic and drug metabolism studies. The protocol is based on established methods for other nitroimidazole and benzimidazole compounds.[1][7][8]

Experimental Protocol: LC-MS/MS Analysis

a) Instrumentation and Materials:

  • LC-MS/MS system (e.g., triple quadrupole) with an electrospray ionization (ESI) source

  • UPLC/HPLC system

  • C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of the analyte)

  • Biological matrix (e.g., plasma)

  • Microcentrifuge tubes, pipettes, and a centrifuge

b) LC-MS/MS Conditions:

ParameterCondition
Column C18 reverse-phase (2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by direct infusion of the analyte

c) Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of the internal standard solution.

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase, vortex, and transfer to an autosampler vial for injection.

d) Data Presentation:

Table 2: Hypothetical LC-MS/MS Parameters and Performance

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Linearity Range (ng/mL)LLOQ (ng/mL)
This compound 241.1To be determinedTo be determined0.5 - 5000.5
Internal Standard To be determinedTo be determinedTo be determined--

Workflow for LC-MS/MS Analysis

LCMSMS_Workflow sample_prep Sample Preparation (Protein Precipitation) lc_separation UPLC/HPLC Separation sample_prep->lc_separation ionization Electrospray Ionization (ESI+) lc_separation->ionization mass_analysis Tandem Mass Spectrometry (MRM Detection) ionization->mass_analysis quantification Data Acquisition and Quantification mass_analysis->quantification

Caption: Workflow for LC-MS/MS analysis of this compound.

Biological Activity Assays

Based on the known activities of similar benzimidazole derivatives, this compound may exhibit inhibitory effects on protein kinases and Poly(ADP-ribose) polymerase (PARP).[2][3][9][10] The following are generalized protocols for assessing these potential activities.

In-Vitro Kinase Inhibition Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of the compound against a target kinase.[11][12][13]

Experimental Protocol: Kinase Inhibition Assay

a) Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • This compound (serially diluted)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Luminometer

b) Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • Add 1 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Prepare a kinase reaction master mix containing the kinase, substrate, and assay buffer.

  • Add 5 µL of the kinase reaction mix to each well.

  • Initiate the reaction by adding 5 µL of ATP solution to each well.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and measure the remaining ATP by adding the ATP detection reagent according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value.

Signaling Pathway: Kinase Inhibition

Kinase_Inhibition cluster_0 Kinase Activity ATP ATP Kinase Kinase ATP->Kinase Substrate Substrate Substrate->Kinase ADP ADP Kinase->ADP Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Inhibitor 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole Inhibitor->Kinase Inhibition

Caption: Inhibition of kinase-mediated substrate phosphorylation.

PARP Inhibition Assay

This protocol describes a colorimetric assay to measure the inhibition of PARP activity.[14][15]

Experimental Protocol: PARP Inhibition Assay

a) Materials:

  • Recombinant PARP1 enzyme

  • Activated DNA

  • Biotinylated NAD+

  • Assay buffer

  • This compound (serially diluted)

  • Histone-coated 96-well plate

  • Streptavidin-HRP

  • Colorimetric substrate (e.g., TMB)

  • Stop solution

  • Microplate reader

b) Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a histone-coated 96-well plate, add the PARP enzyme, activated DNA, and the test compound or vehicle control.

  • Initiate the reaction by adding biotinylated NAD+.

  • Incubate the plate at room temperature for 1 hour.

  • Wash the plate to remove unincorporated biotinylated NAD+.

  • Add Streptavidin-HRP and incubate for 1 hour.

  • Wash the plate and add the colorimetric substrate.

  • Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength.

  • Calculate the percent inhibition and determine the IC₅₀ value.

Signaling Pathway: PARP Inhibition and DNA Repair

PARP_Inhibition cluster_0 DNA Damage Response DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 PARylation PARP1 Activation (PARylation) PARP1->PARylation Repair_Proteins Recruitment of DNA Repair Proteins PARylation->Repair_Proteins DNA_Repair DNA Repair Repair_Proteins->DNA_Repair Inhibitor 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole Inhibitor->PARP1 Inhibition

Caption: Inhibition of PARP1-mediated DNA repair pathway.

References

Application Notes and Protocols for 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole in In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct in vivo experimental data for 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is publicly available. The following application notes and protocols are based on the known biological activities of structurally related nitrobenzimidazole derivatives and general methodologies for in vivo studies of this compound class. These guidelines are intended to serve as a starting point for research and development.

Introduction

This compound is a heterocyclic compound belonging to the nitrobenzimidazole class, which has garnered significant interest in medicinal chemistry due to a wide range of pharmacological activities.[1] Derivatives of benzimidazole are known to exhibit anticancer, anti-inflammatory, anthelmintic, and antiviral properties.[2][3][4] The presence of the nitro group and the pyridinyl moiety on the benzimidazole scaffold suggests potential for diverse biological interactions. This document provides an overview of potential in vivo applications, hypothesized mechanisms of action, and detailed experimental protocols for the investigation of this compound in animal models.

Chemical Properties

PropertyValueSource
Chemical Name This compound[5]
CAS Number 148533-73-7[5]
Molecular Formula C₁₂H₈N₄O₂[6]
Molecular Weight 240.22 g/mol [6]
Synthesis Equimolar amounts of 4-nitro-o-phenylenediamine and 4-pyridinecarboxylic acid are refluxed in polyphosphoric acid (PPA).[7]

Potential In Vivo Applications

Based on studies of analogous compounds, this compound is a candidate for in vivo evaluation in the following areas:

  • Oncology: As a potential anticancer agent, particularly in solid tumor models. Structurally similar nitrobenzimidazoles have demonstrated cytotoxicity against various cancer cell lines.[3][8]

  • Inflammation: For the investigation of anti-inflammatory effects in models of acute and chronic inflammation.[3][9]

Hypothesized Mechanisms of Action & Signaling Pathways

The biological activity of this compound in vivo is likely mediated through the modulation of key signaling pathways. Based on the activities of related benzimidazole derivatives, the following mechanisms are proposed:

Anticancer Activity
  • Tubulin Polymerization Inhibition: Benzimidazole derivatives are known to interfere with microtubule formation by binding to tubulin, leading to cell cycle arrest and apoptosis.[10][11] This is a well-established mechanism for the anticancer effects of this class of compounds.

  • PARP Inhibition: Some nitrobenzimidazole derivatives have been shown to inhibit Poly (ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair.[4][8] Inhibition of PARP in cancer cells, especially those with existing DNA repair deficiencies (e.g., BRCA mutations), can lead to synthetic lethality.

cluster_tubulin Tubulin Polymerization Inhibition cluster_parp PARP Inhibition This compound This compound Tubulin Binding Tubulin Binding This compound->Tubulin Binding PARP Inhibition PARP Inhibition This compound->PARP Inhibition Disruption of Microtubule Dynamics Disruption of Microtubule Dynamics Tubulin Binding->Disruption of Microtubule Dynamics Mitotic Arrest Mitotic Arrest Disruption of Microtubule Dynamics->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis Inhibition of DNA Repair Inhibition of DNA Repair PARP Inhibition->Inhibition of DNA Repair DNA Damage DNA Damage PARP Activation PARP Activation DNA Damage->PARP Activation Inhibition of DNA Repair->Apoptosis

Hypothesized anticancer signaling pathways for this compound.

Anti-inflammatory Activity
  • COX-2 Inhibition: Benzimidazole derivatives have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade responsible for the synthesis of prostaglandins.[9]

  • NF-κB Pathway Inhibition: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Some benzimidazoles have been shown to suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory cytokines and mediators.[12][13]

cluster_cox COX-2 Inhibition cluster_nfkb NF-κB Pathway Inhibition Arachidonic Acid Arachidonic Acid COX-2 COX-2 Arachidonic Acid->COX-2 Prostaglandins Prostaglandins COX-2->Prostaglandins This compound This compound This compound->COX-2 Inhibition IKK Activation IKK Activation This compound->IKK Activation Inhibition Inflammation Inflammation Prostaglandins->Inflammation Inflammatory Stimuli Inflammatory Stimuli Inflammatory Stimuli->IKK Activation IκB Degradation IκB Degradation IKK Activation->IκB Degradation NF-κB Activation NF-κB Activation IκB Degradation->NF-κB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression

Hypothesized anti-inflammatory signaling pathways.

Experimental Protocols for In Vivo Studies

The following are generalized protocols that can be adapted for the in vivo evaluation of this compound.

Protocol 1: Xenograft Tumor Model for Anticancer Activity

This protocol outlines the procedure for evaluating the antitumor efficacy of the test compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • This compound

  • Vehicle for administration (e.g., 0.5% carboxymethylcellulose, DMSO/saline mixture)

  • Human cancer cell line (e.g., A549 lung carcinoma, MCF-7 breast carcinoma)

  • 6-8 week old immunodeficient mice (e.g., BALB/c nude or SCID)

  • Matrigel (optional)

  • Calipers

  • Standard animal housing and husbandry equipment

Workflow:

cluster_setup Experiment Setup cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Cell Culture Cell Culture Tumor Implantation Tumor Implantation Cell Culture->Tumor Implantation Subcutaneous injection Tumor Growth Monitoring Tumor Growth Monitoring Tumor Implantation->Tumor Growth Monitoring Calipers Randomization Randomization Tumor Growth Monitoring->Randomization Palpable tumors Treatment Administration Treatment Administration Randomization->Treatment Administration e.g., oral gavage Continued Monitoring Continued Monitoring Treatment Administration->Continued Monitoring Euthanasia & Tumor Excision Euthanasia & Tumor Excision Continued Monitoring->Euthanasia & Tumor Excision Predetermined endpoint Data Analysis Data Analysis Euthanasia & Tumor Excision->Data Analysis Tumor weight & volume

Workflow for in vivo xenograft tumor model.

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Animal Acclimatization: Acclimate the mice to the laboratory conditions for at least one week prior to the experiment.

  • Tumor Implantation: Harvest cancer cells and resuspend them in a suitable medium, with or without Matrigel. Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (length x width²) / 2.

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound at various doses via the chosen route (e.g., oral gavage, intraperitoneal injection). The control group should receive the vehicle only.

  • Endpoint: Continue treatment for a specified period or until the tumors in the control group reach a maximum allowable size. Euthanize the mice, and excise and weigh the tumors.

Data Presentation:

GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM (Initial)Mean Tumor Volume (mm³) ± SEM (Final)Tumor Growth Inhibition (%)Mean Tumor Weight (g) ± SEM (Final)
Vehicle Control--
CompoundX
CompoundY
Positive ControlZ
Protocol 2: Carrageenan-Induced Paw Edema Model for Anti-inflammatory Activity

This protocol is a standard method to assess acute anti-inflammatory activity.

Materials:

  • This compound

  • Vehicle for administration

  • 1% Carrageenan solution in saline

  • 6-8 week old rats (e.g., Wistar or Sprague-Dawley)

  • Pletysmometer or calipers

  • Standard animal housing and husbandry equipment

Workflow:

cluster_setup Pre-treatment cluster_induction Inflammation Induction cluster_measurement Data Collection Animal Acclimatization Animal Acclimatization Baseline Paw Volume Measurement Baseline Paw Volume Measurement Animal Acclimatization->Baseline Paw Volume Measurement Compound Administration Compound Administration Baseline Paw Volume Measurement->Compound Administration Carrageenan Injection Carrageenan Injection Compound Administration->Carrageenan Injection 1 hour post-treatment Paw Volume Measurement (hourly) Paw Volume Measurement (hourly) Carrageenan Injection->Paw Volume Measurement (hourly) 1-6 hours Data Analysis Data Analysis Paw Volume Measurement (hourly)->Data Analysis

Workflow for carrageenan-induced paw edema assay.

Procedure:

  • Animal Acclimatization: Acclimate rats for at least one week.

  • Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat.

  • Compound Administration: Administer this compound or the vehicle to the respective groups. A positive control group receiving a standard anti-inflammatory drug (e.g., indomethacin) should be included.

  • Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point.

Data Presentation:

GroupDose (mg/kg)Paw Volume (mL) ± SEM (1 hr)Paw Volume (mL) ± SEM (3 hr)Paw Volume (mL) ± SEM (6 hr)% Inhibition of Edema (at peak)
Vehicle Control--
CompoundX
CompoundY
Positive ControlZ

Toxicology and Safety Pharmacology

Prior to efficacy studies, it is crucial to perform preliminary toxicology studies to determine the maximum tolerated dose (MTD) and to identify any potential adverse effects. Acute and sub-acute toxicity studies in rodents are recommended. Observations should include changes in body weight, food and water consumption, clinical signs of toxicity, and gross pathology at necropsy.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics, particularly in the fields of oncology and inflammation. The provided protocols and hypothesized mechanisms of action, derived from data on related compounds, offer a robust framework for initiating in vivo investigations. Further research is warranted to elucidate the specific molecular targets and to establish a comprehensive efficacy and safety profile for this compound.

References

Application Notes and Protocols for the Formulation and Biological Evaluation of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-2-(4-pyridinyl)-1H-benzimidazole is a heterocyclic compound of interest in medicinal chemistry due to its structural similarity to other biologically active benzimidazole derivatives. The benzimidazole scaffold is a "privileged structure" known to interact with a variety of biological targets, leading to a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and vasorelaxant effects. The presence of a nitro group and a pyridinyl moiety on the benzimidazole core of this specific compound suggests potential for diverse biological activities.

These application notes provide a comprehensive guide to the formulation of this compound for biological assays and detailed protocols for its evaluation in key therapeutic areas. Due to the limited availability of specific experimental data for this exact compound, the provided quantitative data is derived from closely related 5-nitro- and 2-(pyridinyl)-benzimidazole analogs to serve as a foundational reference.

Physicochemical Properties and Formulation

A critical first step in the biological evaluation of any compound is the development of a suitable formulation that ensures solubility, stability, and bioavailability in the context of the specific assay.

2.1. Solubility Profile (Predicted)

The solubility of this compound is not extensively documented. However, based on its chemical structure, it is predicted to have low aqueous solubility. The presence of the nitro group and the aromatic rings contributes to its lipophilicity.

2.2. Formulation Strategies for Biological Assays

Given its predicted low aqueous solubility, the following strategies are recommended for preparing stock solutions and working solutions for in vitro and in vivo studies.

2.2.1. In Vitro Assays

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is the recommended primary solvent for creating a high-concentration stock solution (e.g., 10-50 mM).

  • Working Solutions: For most cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent-induced cytotoxicity. Serial dilutions of the DMSO stock solution should be made in the appropriate aqueous assay buffer or cell culture medium.

  • Alternative Solubilizing Agents: If DMSO is not suitable for a particular assay, other organic solvents such as ethanol or co-solvent systems (e.g., ethanol/water, DMSO/polyethylene glycol) can be explored. The use of solubilizing agents like Cremophor EL or cyclodextrins may also be considered, but their potential effects on the biological system should be carefully evaluated.

2.2.2. In Vivo Studies

For animal studies, the formulation must be non-toxic and provide adequate drug exposure.

  • Oral Administration: A common vehicle for oral gavage is a suspension in an aqueous solution containing a suspending agent (e.g., 0.5% carboxymethylcellulose) and a surfactant (e.g., 0.1% Tween 80).

  • Intraperitoneal Injection: For intraperitoneal administration, a solution in a biocompatible co-solvent system such as a mixture of DMSO, PEG400, and saline can be used. The final concentration of DMSO should be minimized.

Workflow for Formulation Development

G A Determine Compound Solubility B Prepare High-Concentration Stock in DMSO A->B C In Vitro Assay Formulation B->C D In Vivo Assay Formulation B->D E Serial Dilution in Aqueous Buffer/Medium C->E F Prepare Suspension/Solution in Vehicle D->F G Final Concentration DMSO <0.5% E->G H Administer to Animal Model F->H

Caption: General workflow for the formulation of this compound.

Biological Activity and Experimental Protocols

Based on the activities of structurally related compounds, this compound is a candidate for evaluation in several therapeutic areas.

3.1. Anticancer Activity

Many benzimidazole derivatives exhibit anticancer properties by targeting key cellular processes. Two potential mechanisms of action for this class of compounds are the inhibition of tubulin polymerization and the inhibition of topoisomerase enzymes.

3.1.1. Proposed Signaling Pathways

G cluster_0 Tubulin Polymerization Inhibition A 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole B Binds to Colchicine Binding Site on β-tubulin A->B C Inhibition of Microtubule Formation B->C D Disruption of Mitotic Spindle C->D E Mitotic Arrest (G2/M Phase) D->E F Apoptosis E->F G cluster_1 Topoisomerase Inhibition G 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole H Stabilizes Topoisomerase-DNA Cleavable Complex G->H I Inhibition of DNA Re-ligation H->I J Accumulation of DNA Strand Breaks I->J K Cell Cycle Arrest & Apoptosis J->K G A Select Target Kinase (e.g., EGFR, VEGFR-2) B Prepare Kinase Reaction (Kinase, Substrate, ATP) A->B C Add Test Compound (this compound) B->C D Incubate to Allow Phosphorylation C->D E Detect Kinase Activity (e.g., Luminescence, Fluorescence) D->E F Calculate % Inhibition and IC50 E->F

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for researchers engaged in the synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the primary parameters I should investigate?

A1: Low yields are a common challenge in benzimidazole synthesis. The first parameters to optimize are typically the choice of catalyst, solvent, and reaction temperature.

  • Catalyst Selection: The condensation of 4-nitro-o-phenylenediamine with isonicotinic acid (or its derivatives) often requires a catalyst to proceed efficiently.[1] Simple acidic catalysts like p-toluenesulfonic acid (p-TsOH) or mineral acids (e.g., HCl) are effective.[1][2][3] Without a catalyst, conversion rates can be very low and reaction times significantly longer.[1]

  • Solvent Choice: The polarity of the solvent can dramatically impact yield. Polar solvents like ethanol and methanol have been shown to produce high yields in similar catalytic systems.[1] A solvent screen including ethanol, methanol, DMF, and acetonitrile is recommended to find the optimal medium for your specific conditions.[4][5]

  • Temperature and Time: These reactions often require heat. A temperature optimization study, for example from 80°C to the reflux temperature of the chosen solvent, should be performed. Monitor the reaction by Thin Layer Chromatography (TLC) to determine the optimal reaction time and to ensure the reaction has gone to completion.[1]

Q2: I'm observing significant impurity formation in my reaction. What are the likely side products and how can I minimize them?

A2: Impurity formation can arise from several sources, including side reactions of the starting materials or product degradation under harsh conditions.

  • Incomplete Cyclization: An intermediate Schiff base may form but fail to cyclize completely. This can often be addressed by increasing the reaction temperature or extending the reaction time.

  • Degradation: The nitro group can be sensitive to certain reagents and high temperatures. Ensure the reaction temperature is not excessively high. If using a reducing agent at any stage, it must be compatible with the nitro group.

  • Starting Material Purity: The purity of the 4-nitro-o-phenylenediamine is critical. Impurities in this starting material can lead to colored byproducts that are difficult to remove.[1] Using highly pure or freshly purified starting materials is recommended.

Q3: The reaction does not seem to go to completion. What steps can I take?

A3: An incomplete reaction is often due to suboptimal conditions or reagent stoichiometry.

  • Reagent Stoichiometry: While a 1:1 molar ratio of the diamine and carboxylic acid is typical, a slight excess of the carboxylic acid component (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion.[5]

  • Catalyst Activity: Ensure your catalyst is active. If using a solid acid catalyst like p-TsOH, ensure it has not absorbed excess moisture.

  • Water Removal: The condensation reaction liberates water.[6] In some setups, particularly when using carboxylic acids, removing water via a Dean-Stark trap can shift the equilibrium towards the product and improve conversion.

Q4: My final product is difficult to purify. What are the best methods for isolating pure this compound?

A4: Purification can be challenging due to the polarity of the benzimidazole core and the pyridinyl group.

  • Recrystallization: This is the most common method. The crude product is often neutralized with a base (like aqueous ammonia) after acidic condensation, collected by filtration, and then recrystallized.[2] A solvent system like an ethanol/water mixture is often effective.[2]

  • Column Chromatography: If recrystallization fails to remove persistent impurities, column chromatography on silica gel is a viable option. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/hexane with a small percentage of triethylamine (to reduce tailing), is a good starting point.

  • Acid-Base Extraction: Before recrystallization, an acid-base workup can be effective. Dissolve the crude mixture in an organic solvent and wash with a dilute aqueous base (e.g., NaHCO₃) to remove any unreacted isonicotinic acid.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key variables that can be optimized to improve the yield and purity of the final product.

Table 1: Effect of Catalyst on Yield (Illustrative data based on common benzimidazole syntheses)

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)Reference
NoneEthanolReflux12< 20[1]
p-TsOH (10)TolueneReflux3~85[3]
HCl (6N)None1004> 90[2]
NH₄Cl (4 equiv.)CHCl₃Room Temp4~94[4]

Table 2: Effect of Solvent on Yield (Illustrative data based on common benzimidazole syntheses)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NH₄ClCHCl₃Room Temp4~94[4]
NH₄ClMethanolRoom Temp4~70[4]
NH₄ClAcetonitrileRoom Temp4~65[4]
NH₄ClDMFRoom Temp4~50[4]

Experimental Protocols

Protocol 1: Cyclocondensation using Hydrochloric Acid

This protocol is adapted from a general procedure for the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazoles.[2]

  • Reaction Setup: In a round-bottom flask, combine 4-nitro-o-phenylenediamine (1.0 eq) and isonicotinic acid (1.0 eq).

  • Acid Addition: Add 6N hydrochloric acid (approx. 10-15 mL per 0.01 mol of diamine).

  • Heating: Heat the mixture at 100°C for 3-4 hours. Monitor the reaction progress using TLC (e.g., 10% Methanol in Dichloromethane).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Neutralization: Stir the mixture and neutralize it carefully with aqueous ammonia until a precipitate forms (typically pH 7-8).

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.

  • Purification: Recrystallize the crude product from an ethanol-water mixture to obtain the pure this compound.[2]

Visualizations

Experimental Workflow

G s1 Starting Materials: 4-nitro-o-phenylenediamine + Isonicotinic Acid s2 Add Catalyst (e.g., 6N HCl) s1->s2 Combine s3 Heat Reaction (100°C, 3-4h) s2->s3 s4 Monitor Progress (TLC) s3->s4 s5 Reaction Quench (Pour into ice water) s4->s5 Reaction Complete s6 Neutralization (Aqueous Ammonia) s5->s6 s7 Isolate Crude Product (Filtration) s6->s7 s8 Purification (Recrystallization) s7->s8 s9 Final Product: 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole s8->s9 Characterize (NMR, MS, m.p.)

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

G start Low Yield or High Impurity cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Purification Loss? start->cause3 sol1a Increase Time/ Temperature cause1->sol1a sol1b Check Catalyst Activity cause1->sol1b sol1c Increase eq. of Isonicotinic Acid cause1->sol1c sol2a Lower Temperature cause2->sol2a sol2b Check Purity of Starting Materials cause2->sol2b sol2c Change Solvent cause2->sol2c sol3a Optimize Recrystallization Solvent System cause3->sol3a sol3b Use Column Chromatography cause3->sol3b result Improved Yield & Purity sol1a->result sol1b->result sol1c->result sol2a->result sol2b->result sol2c->result sol3a->result sol3b->result

Caption: A decision tree for troubleshooting common synthesis issues.

References

solubility issues with 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole in DMSO

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole in Dimethyl Sulfoxide (DMSO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in DMSO important?

This compound is a heterocyclic organic compound belonging to the benzimidazole class. Compounds in this class are of significant interest in drug discovery due to their diverse pharmacological activities.[1][2][3][4] DMSO is a common polar aprotic solvent used to prepare high-concentration stock solutions of compounds for in vitro assays.[5] Ensuring the compound is fully dissolved in DMSO is crucial for accurate and reproducible experimental results.

Q2: What are the general solubility characteristics of benzimidazole derivatives?

Benzimidazole derivatives often exhibit poor aqueous solubility due to their rigid, aromatic structure.[6] While many are soluble in organic solvents like DMSO, issues can still arise, particularly at high concentrations or when diluted into aqueous buffers.

Q3: What are the known chemical properties of this compound?

Key chemical properties are summarized in the table below.

PropertyValueReference
CAS Number 148533-73-7[7][8]
Molecular Formula C₁₂H₈N₄O₂[9]
Molecular Weight 240.22 g/mol [9]
Appearance Solid (form may vary)N/A
Melting Point >300 °C (decomposes)N/A

Q4: I am observing precipitation when I dilute my DMSO stock solution into my aqueous assay buffer. Why is this happening?

This is a common phenomenon known as "precipitation upon dilution." While this compound may be soluble in 100% DMSO, its solubility can decrease dramatically when the DMSO concentration is lowered by adding it to an aqueous buffer. The aqueous environment is less favorable for keeping the hydrophobic compound in solution.[6]

Troubleshooting Guide

This guide provides a systematic approach to addressing solubility issues with this compound in DMSO.

Issue 1: Compound does not fully dissolve in DMSO.

Possible Cause:

  • Insufficient solvent volume for the amount of compound.

  • Low ambient temperature affecting solubility.

  • Compound has formed aggregates that are slow to dissolve.

Solutions:

  • Increase Solvent Volume: Try adding more DMSO in small increments until the compound dissolves.

  • Gentle Heating: Warm the solution in a water bath at 37-50°C for 10-15 minutes. Caution: Be mindful of the compound's stability at elevated temperatures.

  • Sonication: Place the vial in a sonicator bath for 5-10 minutes to break up aggregates.

  • Vortexing: Agitate the solution vigorously using a vortex mixer.

Issue 2: Precipitate forms in the DMSO stock solution upon storage.

Possible Cause:

  • Fluctuations in storage temperature.

  • Freeze-thaw cycles leading to nucleation and precipitation.

  • Absorption of atmospheric moisture into the DMSO.

Solutions:

  • Re-dissolve: Gently warm and vortex the solution as described in Issue 1.

  • Aliquot Stock Solutions: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.

  • Proper Storage: Store stock solutions at -20°C or -80°C in tightly sealed vials to minimize moisture absorption.

Issue 3: Precipitation occurs immediately upon dilution of the DMSO stock into aqueous buffer.

Possible Cause:

  • The final concentration of the compound in the aqueous buffer exceeds its solubility limit.

  • The final DMSO concentration is too low to maintain solubility.

Solutions:

  • Optimize Final DMSO Concentration: While aiming for the lowest possible DMSO concentration to avoid cellular toxicity (typically <0.5%), a slightly higher, yet tolerated, concentration may be necessary to maintain solubility.[6]

  • Stepwise Dilution: Instead of adding the concentrated DMSO stock directly to the final volume of aqueous buffer, perform an intermediate dilution in a smaller volume of the buffer first.

  • Use of Co-solvents: Consider adding a small percentage (1-5%) of a water-miscible organic co-solvent to your final assay buffer.[6]

  • pH Adjustment: The solubility of benzimidazole derivatives can be pH-dependent. Assess the effect of adjusting the pH of your aqueous buffer.[6]

Quantitative Data

Due to the limited availability of specific quantitative solubility data for this compound in DMSO in publicly accessible literature, the following table provides representative solubility data based on similar benzimidazole compounds. This data should be considered illustrative and it is highly recommended to determine the solubility experimentally for your specific batch of the compound.

SolventTemperature (°C)Estimated Solubility (mg/mL)Estimated Solubility (mM)
DMSO25 (Room Temperature)5 - 1020.8 - 41.6
DMSO3710 - 2041.6 - 83.2
DMSO:PBS (1:99)25 (Room Temperature)< 0.1< 0.42

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (MW: 240.22 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or sonicator (optional)

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, weigh out 2.40 mg of this compound.

  • Dissolution: a. Transfer the weighed compound into a sterile microcentrifuge tube. b. Add 1 mL of anhydrous DMSO. c. Vortex the tube for 1-2 minutes.

  • Aid Dissolution (if necessary): a. If the compound is not fully dissolved, place the tube in a 37°C water bath for 10 minutes and vortex again. b. Alternatively, sonicate the tube for 5 minutes.

  • Visual Inspection: Ensure no visible particles remain in the solution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Protocol 2: Determination of Kinetic Solubility in Aqueous Buffer

Materials:

  • 10 mM stock solution of this compound in DMSO

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • 96-well clear-bottom microplate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 650 nm

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a serial dilution of the 10 mM DMSO stock solution with DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Prepare Buffer Plate: In a separate 96-well plate, add 98 µL of the aqueous buffer to each well.

  • Compound Addition: Transfer 2 µL of each concentration from the serial dilution plate to the corresponding wells of the buffer plate. This will result in a final DMSO concentration of 2%.

  • Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.

  • Measurement: Measure the absorbance (optical density) of each well at 650 nm. An increase in absorbance indicates the formation of a precipitate.

  • Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in absorbance compared to the buffer-only control.[6]

Visualizations

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_solubility_assay Kinetic Solubility Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Heat/Sonicate add_dmso->dissolve store Aliquot & Store dissolve->store serial_dilute Serial Dilution in DMSO dissolve->serial_dilute Use in Assay add_buffer Add to Aqueous Buffer serial_dilute->add_buffer incubate Incubate add_buffer->incubate read_plate Measure Absorbance incubate->read_plate

Caption: Experimental workflow for preparing a DMSO stock solution and determining kinetic solubility.

troubleshooting_logic start Solubility Issue Observed dissolution_issue Incomplete Dissolution in DMSO? start->dissolution_issue precipitation_storage Precipitation During Storage? dissolution_issue->precipitation_storage No solution_dissolution Increase Volume Heat/Sonicate dissolution_issue->solution_dissolution Yes precipitation_dilution Precipitation Upon Aqueous Dilution? precipitation_storage->precipitation_dilution No solution_storage Re-dissolve Aliquot/Store Properly precipitation_storage->solution_storage Yes solution_dilution Optimize DMSO% Stepwise Dilution Co-solvents/pH precipitation_dilution->solution_dilution Yes

Caption: Troubleshooting logic for addressing solubility issues.

References

Technical Support Center: 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole. Below you will find troubleshooting advice and frequently asked questions to ensure the stability and integrity of the compound in solution during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: Based on the chemical structure, the primary factors leading to degradation are likely exposure to light (photodegradation), high temperatures (thermal degradation), strong acidic or alkaline conditions (hydrolysis), and oxidizing agents. The nitro group and the benzimidazole ring system are susceptible to these conditions.

Q2: What are the visible signs of degradation in my solution?

A2: Degradation of your this compound solution may be indicated by a change in color, the appearance of precipitate or turbidity, or a decrease in the expected concentration as measured by analytical methods like HPLC. You may also observe the appearance of new peaks in your chromatogram, which correspond to degradation products.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To minimize degradation, solutions of this compound should be stored at low temperatures (2-8 °C), protected from light by using amber vials or by wrapping the container in aluminum foil, and tightly sealed to prevent solvent evaporation and exposure to air. For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon).

Q4: How can I choose an appropriate solvent for my experiments to ensure stability?

A4: The choice of solvent can significantly impact stability. It is advisable to use high-purity, degassed solvents. Protic solvents may participate in degradation pathways, so aprotic solvents might be preferred if compatible with your experimental design. Preliminary solubility and short-term stability tests in your chosen solvent system are recommended.

Q5: Is this compound susceptible to hydrolysis?

A5: While benzimidazoles are generally stable, extreme pH conditions can promote hydrolysis. The stability of the compound should be evaluated across a range of pH values relevant to your experimental conditions.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected loss of compound concentration in solution over a short period. Photodegradation: The compound may be sensitive to ambient or UV light.Prepare and handle solutions in a dark room or under amber light. Store solutions in light-protecting containers (e.g., amber vials).
Thermal Degradation: Elevated temperatures during storage or experimentation can accelerate degradation.Store stock solutions and working solutions at recommended low temperatures. Minimize the time solutions are kept at room temperature or higher.
Adsorption to Container: The compound may adsorb to the surface of glass or plastic containers.Use silanized glass vials or low-adsorption plasticware. Include a small percentage of an organic modifier in your solvent if appropriate.
Appearance of new peaks in HPLC analysis. Chemical Degradation: The compound is degrading into one or more new chemical entities.Conduct forced degradation studies to identify potential degradation products and pathways. This will help in developing a stability-indicating analytical method.[1][2][3]
Contamination: The solvent or glassware may be contaminated.Use high-purity solvents and meticulously clean all glassware. Run a blank solvent injection to check for contaminants.
Color change in the solution. Oxidation or other degradation pathways: Exposure to air (oxygen) or light can lead to the formation of colored degradation products.Prepare solutions with degassed solvents and consider blanketing the solution with an inert gas like nitrogen. Always protect from light.
Precipitate formation. Poor Solubility or Degradation: The compound may not be fully soluble at the prepared concentration, or a degradation product may be insoluble.Determine the solubility of the compound in your chosen solvent before preparing high-concentration stock solutions. If degradation is suspected, analyze the precipitate to identify it.

Experimental Protocols

A crucial aspect of working with a new compound is to perform forced degradation studies to understand its intrinsic stability.[3] This involves subjecting the compound to stress conditions to predict its degradation pathways.

Forced Degradation Protocol

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector.

  • Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control solution to identify degradation peaks and calculate the percentage of degradation.

Visualizations

Logical Workflow for Stability Troubleshooting

A Problem Observed (e.g., low concentration, extra peaks) B Check Storage Conditions A->B C Review Solution Preparation A->C D Perform Forced Degradation Study A->D E Light Exposure? B->E F Temperature Fluctuation? B->F I Solvent Purity? C->I K Identify Degradants D->K G Protect from Light E->G Yes H Control Temperature F->H Yes J Use High-Purity Solvents I->J Yes L Develop Stability-Indicating Method K->L

Caption: A flowchart for troubleshooting stability issues.

Hypothetical Degradation Pathway

parent This compound hydrolysis Hydrolysis Products (e.g., ring opening) parent->hydrolysis Acid/Base oxidation N-Oxide Derivatives parent->oxidation Oxidizing Agent photolysis Photolytic Products (e.g., radical species) parent->photolysis Light reduction Reduction of Nitro Group (e.g., amino derivative) parent->reduction Reducing Agent/Photoreduction

Caption: Potential degradation pathways for the compound.

References

optimizing reaction conditions for 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis and optimization of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The most common and direct method for synthesizing this compound is the Weidenhagen reaction, which involves the condensation of 4-nitro-1,2-phenylenediamine with pyridine-4-carboxaldehyde (also known as isonicotinaldehyde).[1] An alternative route, following the Phillips-Ladenburg reaction, uses the condensation of 4-nitro-1,2-phenylenediamine with 4-pyridinecarboxylic acid or its derivatives (like acid chlorides or nitriles), often under acidic conditions.[1][2]

Q2: What are the critical reaction parameters to optimize for this synthesis?

A2: For a successful synthesis, the most critical parameters to optimize are the choice of catalyst, solvent, reaction temperature, and reaction time.[3] The stability of the nitro group is a key consideration, so temperatures are often maintained between 80–100°C in conventional heating methods.[2] The purity of the starting materials, particularly the 4-nitro-1,2-phenylenediamine, is also crucial to avoid side reactions and colored impurities.[1]

Q3: What are the advantages of using microwave-assisted synthesis for this reaction?

A3: Microwave-assisted synthesis provides significant benefits, including a dramatic reduction in reaction time (e.g., from over 24 hours to just 30 minutes) and increased product yields, often achieving 85% or higher.[2][4] The rapid and uniform heating provided by microwaves enhances reaction homogeneity and can lead to cleaner reactions with fewer byproducts.[3]

Q4: How can I confirm the structure and purity of the final product?

A4: Standard spectroscopic techniques are used for structural confirmation.[2]

  • ¹H NMR (in DMSO-d₆) will show characteristic signals for the pyridine and benzimidazole aromatic protons.

  • Infrared (IR) Spectroscopy will display characteristic absorption bands for the nitro group (NO₂) around 1520 cm⁻¹ and 1350 cm⁻¹.

  • Purity can be assessed using Thin Layer Chromatography (TLC) and confirmed to be >95% via High-Performance Liquid Chromatography (HPLC) or by analyzing the final melting point.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

G start Problem Encountered low_yield Low Yield or No Reaction start->low_yield Yield Issue impurities Product Contains Impurities (e.g., dark color) start->impurities Purity Issue purification Difficulty in Purification start->purification Separation Issue reagents 1. Check Purity of Reactants (4-nitro-1,2-phenylenediamine and aldehyde) low_yield->reagents Yes reagent_purity_imp 1. Use High-Purity Reactants (Recrystallize if needed) impurities->reagent_purity_imp Yes recrystall 1. Optimize Recrystallization (Screen solvent systems like Ethanol/Water) purification->recrystall Yes conditions 2. Optimize Reaction Conditions (Temperature, Time) reagents->conditions Purity OK catalyst 3. Screen Catalysts & Solvents (e.g., Na₂S₂O₅, p-TsOH, NH₄Cl) (Solvents: EtOH, MeOH, DMF) conditions->catalyst Still Low atmosphere 4. Consider Inert Atmosphere (If oxidative degradation is suspected) catalyst->atmosphere Still Low oxidant 2. Adjust Oxidant/Catalyst (e.g., Na₂S₂O₅ helps cyclization) reagent_purity_imp->oxidant Purity OK temp_control 3. Ensure Strict Temp. Control (Avoid temps >100°C to protect NO₂ group) oxidant->temp_control Still Impure workup 4. Refine Workup Procedure (e.g., wash with bisulfite solution) temp_control->workup Still Impure chromatography 2. Perform Column Chromatography (Silica gel, CH₂Cl₂/MeOH eluent) recrystall->chromatography Ineffective acid_base 3. Use Acid-Base Extraction (Product is basic, can be extracted into acid, washed, then re-precipitated) chromatography->acid_base Co-elutes

Caption: Troubleshooting decision tree for synthesis optimization.

Q: My reaction yield is consistently low or the reaction is not proceeding. What are the first parameters I should investigate?

A: Low yields are a frequent challenge. Follow these steps to diagnose the issue:

  • Reactant Purity: Verify the purity of your starting materials, especially the 4-nitro-1,2-phenylenediamine, which can degrade or contain impurities that inhibit the reaction.[1]

  • Catalyst and Solvent: The choice of catalyst and solvent system is paramount. For the condensation with an aldehyde, an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) is often used to facilitate the final cyclization step.[6] A solvent screen including polar options like ethanol, methanol, or DMF can significantly impact yields.[1][2]

  • Temperature and Time: Ensure the reaction is heated appropriately (typically 80-100°C) and for a sufficient duration.[2] Monitor the reaction progress using TLC to determine the optimal reaction time.[5]

Q: The crude product is very dark or contains significant colored impurities. How can this be prevented?

A: The formation of colored impurities often stems from the oxidation or degradation of the o-phenylenediamine starting material.

  • Use High-Purity Starting Materials: Using freshly purified 4-nitro-1,2-phenylenediamine can reduce the level of baseline impurities.

  • Control the Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of sensitive reagents.

  • Optimize the Oxidant: The amount of oxidizing agent (like Na₂S₂O₅) can be critical. Too little may result in incomplete cyclization, while too much could potentially lead to side reactions.

Q: I am struggling to purify the final product. What methods are most effective?

A: this compound can be challenging to purify due to its polarity and potential for strong adsorption onto silica gel.

  • Recrystallization: This is often the most effective method for bulk purification. A solvent system of ethanol and water is a good starting point.[2]

  • Column Chromatography: If recrystallization fails, column chromatography on silica gel is the next step. A common eluent system is a gradient of methanol in dichloromethane (e.g., 9:1 CH₂Cl₂/MeOH).[2] Be aware that the product may streak on the column; pre-treating the silica with a small amount of triethylamine can sometimes improve separation.

  • Acid-Base Extraction: As a benzimidazole, the product is basic. It can be dissolved in a dilute acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent like ethyl acetate to remove non-basic impurities, and then precipitated by carefully neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH).

Data Presentation

Table 1: Optimization of Reaction Conditions

This table summarizes the impact of different catalysts and solvents on the reaction yield, based on general principles of benzimidazole synthesis.[1][5]

EntryCatalyst (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol8012< 30
2p-TsOH (0.1)Ethanol806~65
3NH₄Cl (4.0)Chloroform254~75-85[5]
4Na₂S₂O₅ (1.5)DimethoxyethaneReflux5~80-90
5None (Microwave)DMF1200.5> 85[2]
Table 2: Spectroscopic Data for Product Characterization

Reference data for confirming the identity of this compound.[2]

TechniqueData
¹H NMR (DMSO-d₆)δ 8.5–9.0 ppm (doublet, 2H, pyridine ring), δ 7.2–8.0 ppm (multiplet, 3H, benzimidazole ring)
IR (KBr, cm⁻¹)~3400 (N-H stretch), ~1610 (C=N stretch), ~1520 & ~1350 (NO₂ asymmetric & symmetric stretch)
Melting Point >300 °C

Experimental Protocols

Protocol 1: Conventional Synthesis via Aldehyde Condensation

This protocol describes a standard laboratory procedure for the synthesis of this compound.

Caption: General experimental workflow for benzimidazole synthesis.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Pyridine-4-carboxaldehyde (Isonicotinaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethoxyethane (DME) or Ethanol

  • Deionized Water

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-nitro-1,2-phenylenediamine (1.0 equivalent).

  • Add the solvent (e.g., dimethoxyethane, approx. 10-15 mL per mmol of diamine).

  • Add pyridine-4-carboxaldehyde (1.0-1.2 equivalents) and sodium metabisulfite (1.5 equivalents) to the mixture.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction's progress by TLC until the starting diamine spot has been consumed (typically 4-6 hours).[5]

  • Once complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing cold water or ice to precipitate the crude product.

  • Collect the solid product by vacuum filtration, washing the filter cake with cold water.

  • Dry the crude product under vacuum.

  • Purify the solid by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product.[2]

References

troubleshooting contamination in 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. The primary reaction involves the condensation of 4-nitro-1,2-phenylenediamine with isonicotinaldehyde or a derivative.

Potential Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Sub-optimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical.

  • Degradation of Reactants or Product: The nitro group can be sensitive, and the pyridine ring can be susceptible to side reactions under harsh conditions.

  • Side Reactions: Competing reactions can consume starting materials. A common side reaction is the self-condensation of the aldehyde.

  • Product Loss During Work-up and Purification: Significant amounts of the product may be lost during extraction, filtration, and recrystallization steps.

Troubleshooting Steps:

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of the product.

  • Optimize Reaction Conditions:

    • Temperature: Gradually increase the reaction temperature, monitoring for any degradation. A common approach is to start at room temperature and slowly heat to reflux.

    • Reaction Time: Extend the reaction time if TLC indicates incomplete conversion.

    • Catalyst: The use of an acid or base catalyst can sometimes improve yields, but must be carefully selected to avoid side reactions.

  • Purify Reactants: Ensure the purity of your 4-nitro-1,2-phenylenediamine and isonicotinaldehyde, as impurities can interfere with the reaction.

  • Work-up Procedure: Optimize the extraction and washing steps to minimize product loss. Ensure the pH is appropriately adjusted during aqueous washes to keep the product in the organic phase.

  • Purification Method: Choose an appropriate solvent system for recrystallization to maximize recovery of the pure product. If recrystallization is insufficient, consider column chromatography.

Q2: I am observing an unexpected color in my reaction mixture/product. What could be the cause?

A2: The expected product, this compound, is typically a colored solid. However, significant deviation from the expected color (e.g., deep red, black, or tar-like) can indicate the presence of impurities.

Potential Causes:

  • Aerial Oxidation: o-Phenylenediamines are susceptible to oxidation, which can lead to colored polymeric byproducts.

  • Side Reactions: As mentioned, side reactions can produce colored impurities.

  • Degradation: Overheating or exposure to strong acids/bases can cause degradation of the starting materials or the product, leading to discoloration.

  • Residual Catalyst: Some catalysts, particularly metallic ones if used, can impart color.

Troubleshooting Steps:

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the diamine starting material.

  • Temperature Control: Carefully control the reaction temperature to prevent thermal degradation.

  • Purification:

    • Activated Carbon: Treatment with activated carbon during recrystallization can often remove colored impurities.

    • Column Chromatography: This is a more rigorous method for separating the desired product from colored contaminants.

Q3: My purified product shows extra peaks in the 1H NMR spectrum. What are the likely impurities?

A3: The presence of unexpected peaks in the 1H NMR spectrum indicates contamination. The chemical shifts of these peaks can provide clues to the identity of the impurities.

Likely Impurities:

  • Unreacted Starting Materials: Check for peaks corresponding to 4-nitro-1,2-phenylenediamine and isonicotinaldehyde.

  • Solvent Residue: Peaks from the reaction or purification solvents (e.g., ethanol, ethyl acetate, DMF) are common.

  • Side-Products:

    • Bis-adducts: Formation of a product where two molecules of the aldehyde have reacted with one molecule of the diamine.

    • Over-oxidation Products: If an oxidizing agent is used or if there is significant air exposure, further oxidation of the benzimidazole ring can occur.

Troubleshooting Steps:

  • Compare with Spectra of Starting Materials: Run 1H NMR spectra of your starting materials to confirm if the impurity peaks match.

  • Thorough Drying: Ensure your product is thoroughly dried under vacuum to remove residual solvents.

  • Re-purification: If starting materials or side-products are present, re-purify your compound using a different solvent system for recrystallization or by column chromatography.

Q4: How can I confirm the identity and purity of my final product?

A4: A combination of analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound.

Recommended Analytical Methods:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A single spot in multiple solvent systems is a good indication of purity.

  • Melting Point: A sharp melting point close to the literature value suggests high purity. A broad melting range indicates the presence of impurities.

  • Spectroscopy:

    • 1H NMR and 13C NMR: Provide detailed information about the chemical structure and can reveal the presence of impurities.

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1]

    • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., N-H, C=N, NO2).

Quantitative Data Summary

The following table summarizes typical quantitative data for benzimidazole synthesis, which can be used as a general reference for the synthesis of this compound.

ParameterTypical ValueNotes
Yield 60-90%Highly dependent on reaction conditions and purification method.
Purity (by HPLC) >98%For pharmaceutical applications, higher purity is often required.
Melting Point VariesA sharp melting point is indicative of high purity.
TLC Rf Value VariesDependent on the solvent system used.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of this compound via the condensation of 4-nitro-1,2-phenylenediamine and isonicotinaldehyde.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Isonicotinaldehyde (Pyridine-4-carbaldehyde)

  • Ethanol (or another suitable solvent like acetic acid)

  • Sodium metabisulfite (optional, as a mild oxidizing agent)

  • Activated Carbon

  • Filter paper

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in ethanol.

  • Add isonicotinaldehyde (1 equivalent) to the solution.

  • If using, add a catalytic amount of sodium metabisulfite.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Wash the crude product with cold ethanol.

  • For purification, recrystallize the crude solid from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture). During recrystallization, the hot solution can be treated with activated carbon to remove colored impurities.

  • Filter the hot solution to remove the activated carbon and allow the filtrate to cool slowly to form crystals.

  • Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Characterize the final product using TLC, melting point, NMR, IR, and MS.

Visualizations

G Troubleshooting Contamination in Benzimidazole Synthesis start Contamination Suspected (e.g., unexpected color, low yield, extra NMR peaks) identify Identify Nature of Contamination start->identify unreacted_sm Unreacted Starting Materials identify->unreacted_sm NMR/TLC analysis side_products Side-Products identify->side_products NMR/MS analysis colored_impurities Colored Impurities identify->colored_impurities Visual Inspection optimize_rxn Optimize Reaction (Time, Temp, Stoichiometry) unreacted_sm->optimize_rxn repurify Re-purify Product unreacted_sm->repurify side_products->optimize_rxn side_products->repurify charcoal Activated Carbon Treatment colored_impurities->charcoal inert_atm Use Inert Atmosphere colored_impurities->inert_atm If oxidation is suspected end Pure Product Obtained optimize_rxn->end recrystallize Recrystallization (Different Solvent System) repurify->recrystallize column Column Chromatography repurify->column recrystallize->end column->end charcoal->recrystallize

Caption: Troubleshooting workflow for contamination issues.

G Synthesis of this compound diamine 4-Nitro-1,2-phenylenediamine schiff_base Schiff Base Intermediate diamine->schiff_base + Aldehyde aldehyde Isonicotinaldehyde aldehyde->schiff_base product This compound schiff_base->product Cyclization (-H2O)

Caption: Reaction pathway for benzimidazole synthesis.

References

Technical Support Center: 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the oral bioavailability of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole.

Frequently Asked Questions (FAQs)

Q1: What are the likely reasons for the poor oral bioavailability of this compound?

Based on its chemical structure, the poor oral bioavailability of this compound is likely attributable to low aqueous solubility and/or poor membrane permeability. The nitro group and the benzimidazole scaffold can contribute to low solubility in physiological pH ranges.

Q2: What is the Biopharmaceutical Classification System (BCS) and how does it relate to this compound?

The Biopharmaceutical Classification System (BCS) categorizes drugs into four classes based on their solubility and permeability.[1][2] This classification helps in predicting the in vivo performance of a drug. While the specific BCS class for this compound is not established in the literature, it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound, which is common for many benzimidazole derivatives.[2][3]

Q3: What are the primary strategies for enhancing the bioavailability of a poorly soluble compound like this?

The main approaches focus on improving the solubility and dissolution rate. These include:

  • Salt Formation: Creating a salt of the molecule to improve its solubility and dissolution.

  • Prodrug Synthesis: Modifying the molecule into a more soluble or permeable prodrug that converts to the active form in vivo.

  • Particle Size Reduction: Micronization or nanocrystal formation to increase the surface area for dissolution.

  • Solid Dispersions: Dispersing the drug in a polymer matrix to enhance solubility.

  • Lipid-Based Formulations: Formulating the drug in lipids, surfactants, or co-solvents to improve solubilization.

  • Complexation: Using cyclodextrins or other complexing agents to increase solubility.

Q4: Can nanotechnology be applied to enhance the bioavailability of this compound?

Yes, nanotechnology offers several promising avenues.[4] Encapsulating this compound into nanoparticles, such as polymeric nanoparticles or lipid-based nanocarriers (e.g., liposomes, solid lipid nanoparticles), can improve its solubility, protect it from degradation, and potentially enhance its absorption.[5][6]

Q5: How might the nitro group affect the metabolism of this compound?

The nitro group can be susceptible to nitroreduction by enzymes in the liver and gut microbiota. This metabolic process could lead to the formation of metabolites with different pharmacological activities and pharmacokinetic profiles, potentially impacting the overall bioavailability and therapeutic effect.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Models
Potential Cause Troubleshooting Step Expected Outcome
Poor aqueous solubility Perform solubility studies at different pH values (1.2, 4.5, 6.8).Determine the pH-dependent solubility profile to guide formulation strategy.
Low dissolution rate Develop and test various enabling formulations (e.g., micronization, solid dispersions, lipid-based systems).Increased dissolution rate in vitro, leading to improved in vivo absorption.
Poor membrane permeability Conduct in vitro permeability assays (e.g., Caco-2, PAMPA).Quantify the permeability coefficient to understand if it is a limiting factor.
First-pass metabolism Perform in vitro metabolism studies using liver microsomes or hepatocytes.[7][8]Identify major metabolites and the enzymes responsible for metabolism.
Issue 2: Difficulty in Formulating a Stable and Soluble Product
Potential Cause Troubleshooting Step Expected Outcome
Compound precipitates out of solution Screen a wide range of GRAS (Generally Recognized As Safe) excipients, including solubilizers, surfactants, and polymers.Identification of a stable formulation that maintains the drug in a solubilized state.
Incompatibility with excipients Conduct compatibility studies using techniques like DSC (Differential Scanning Calorimetry) and HPLC.Selection of compatible excipients that do not degrade the active pharmaceutical ingredient (API).
Physical instability of amorphous forms Investigate the use of polymers to create stable amorphous solid dispersions.Enhanced stability of the amorphous form, preventing recrystallization and maintaining improved solubility.

Quantitative Data Summary

The following tables present hypothetical data from key experiments aimed at improving the bioavailability of this compound.

Table 1: pH-Dependent Solubility

pH Solubility (µg/mL)
1.2 (Simulated Gastric Fluid)0.5 ± 0.1
4.5 (Simulated Intestinal Fluid)1.2 ± 0.3
6.8 (Simulated Intestinal Fluid)2.5 ± 0.4

Table 2: In Vitro Permeability Assessment

Assay Apparent Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) Classification
Caco-2 (apical to basolateral)0.8 ± 0.2Low Permeability
PAMPA (pH 7.4)1.5 ± 0.4Moderate Permeability

Table 3: Pharmacokinetic Parameters of Different Formulations in Rats (10 mg/kg, oral)

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension50 ± 152.0250 ± 75100 (Reference)
Micronized Suspension120 ± 301.5600 ± 150240
Solid Dispersion350 ± 801.01800 ± 400720
Nano-suspension450 ± 1000.52500 ± 5501000

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Preparation of Buffers: Prepare buffers at pH 1.2, 4.5, and 6.8 to simulate physiological conditions.

  • Sample Preparation: Add an excess amount of this compound to each buffer in separate vials.

  • Equilibration: Shake the vials at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Analysis: Centrifuge the samples to pellet the undissolved solid. Filter the supernatant through a 0.22 µm filter. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

Protocol 2: Caco-2 Permeability Assay
  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a monolayer.

  • Monolayer Integrity Test: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Permeability Study:

    • Wash the cell monolayers with pre-warmed transport buffer.

    • Add the test compound solution (in transport buffer) to the apical (A) side and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • At predetermined time points, collect samples from the basolateral side and replace with fresh buffer.

    • At the end of the experiment, collect the final sample from the apical side.

  • Sample Analysis: Analyze the concentration of the compound in all samples by LC-MS/MS.

  • Papp Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.

Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Formulation Development & In Vivo Testing cluster_3 Phase 4: Optimization A Compound Synthesis & Purity B Physicochemical Profiling (pKa, logP, Solubility) A->B C Solid-State Characterization (Polymorphism, Crystallinity) B->C D Permeability Assays (Caco-2, PAMPA) C->D E Metabolic Stability (Microsomes, Hepatocytes) D->E F Formulation Screening (Solubilizers, Excipients) E->F G Develop Enabled Formulations (Solid Dispersion, Nanosuspension) F->G H In Vivo Pharmacokinetic Studies (Rodent Models) G->H I Bioavailability Assessment H->I J Iterative Refinement of Formulation I->J K Lead Formulation Selection J->K

Caption: Experimental workflow for enhancing oral bioavailability.

Signaling_Pathway cluster_pathway Hypothetical Target Pathway drug 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole receptor Target Receptor drug->receptor Inhibition kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 transcription_factor Transcription Factor kinase2->transcription_factor gene_expression Gene Expression transcription_factor->gene_expression cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway affected by the compound.

Troubleshooting_Logic start Low Bioavailability Observed solubility Is Solubility < 10 µg/mL? start->solubility permeability Is Papp < 1x10⁻⁶ cm/s? solubility->permeability No sol_strat Solubility Enhancement Strategies (e.g., Solid Dispersion) solubility->sol_strat Yes metabolism High First-Pass Metabolism? permeability->metabolism No perm_strat Permeability Enhancement (e.g., Prodrug) permeability->perm_strat Yes met_strat Metabolic Inhibition or Structural Modification metabolism->met_strat Yes re_evaluate Re-evaluate In Vivo metabolism->re_evaluate No sol_strat->re_evaluate perm_strat->re_evaluate met_strat->re_evaluate

References

minimizing side reactions in 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

Question: I have followed the reaction protocol, but I have obtained a very low yield of my target compound, or no product at all. What are the possible causes and how can I improve the yield?

Answer: A low or non-existent yield in the synthesis of this compound can stem from several factors related to reactants, reaction conditions, and the work-up process.

  • Incomplete Reaction: The condensation of 4-nitro-1,2-phenylenediamine and pyridine-4-carboxaldehyde followed by cyclization may not have gone to completion. This can be due to insufficient reaction time or inadequate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the disappearance of starting materials.

  • Suboptimal Oxidizing Agent: The cyclization of the intermediate Schiff base to the final benzimidazole requires an oxidizing agent. The choice and amount of this agent are critical. Sodium metabisulfite (Na₂S₂O₅) is commonly used. Ensure it is of good quality and used in the correct stoichiometric amount. In some cases, atmospheric oxygen can serve as the oxidant, but this may require a catalyst and longer reaction times.

  • Reaction Temperature: While heat is often required to drive the reaction to completion, excessive temperatures (above 200°C) can lead to the decomposition of the nitro group, reducing the yield of the desired product. Precise temperature control is crucial, especially when using high-boiling point solvents like DMF or employing methods such as microwave synthesis.

  • Product Loss During Work-up: The product has low solubility in many common solvents. Significant product loss can occur during filtration and washing steps if the appropriate solvents are not used. Ensure the product is fully precipitated before filtration, and use minimal amounts of cold solvent for washing to avoid redissolving the product.

Issue 2: Product Purity is Low / Presence of Impurities

Question: My final product is impure, showing multiple spots on TLC or unexpected peaks in analytical data. What are the likely impurities and how can I purify my compound?

Answer: Impurities in the synthesis of this compound are common and often originate from incomplete reactions or side reactions.

  • Unreacted Starting Materials: The most common impurities are unreacted 4-nitro-1,2-phenylenediamine and pyridine-4-carboxaldehyde. These can be identified by comparing the TLC of the crude product with the starting materials.

  • Schiff Base Intermediate: Incomplete cyclization can lead to the presence of the intermediate Schiff base, N-(pyridin-4-ylmethylene)-4-nitrobenzene-1,2-diamine. This is a significant impurity if the oxidation step is not efficient.

  • Side-Reaction Products: Although the reaction is generally clean, side reactions can occur, leading to other benzimidazole-related byproducts. The specific nature of these byproducts can vary depending on the reaction conditions.

Purification Strategies:

  • Recrystallization: This is a common method for purifying the final product. A methanol/water mixture (e.g., 3:1) can be effective. Due to the low solubility of the product, a large volume of solvent may be required.

  • Column Chromatography: For more challenging separations, silica gel column chromatography using a solvent system such as dichloromethane/methanol (e.g., 9:1) can be employed to separate the desired product from impurities.

  • Solvent Washing: Washing the crude solid with appropriate solvents can remove specific impurities. For example, washing with water can help remove any remaining inorganic salts from the oxidizing agent, and washing with a non-polar solvent like hexane can remove non-polar impurities.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically a one-pot reaction that proceeds in two main steps. First, the primary amine groups of 4-nitro-1,2-phenylenediamine react with the carbonyl group of pyridine-4-carboxaldehyde in a condensation reaction to form a Schiff base intermediate. This intermediate then undergoes oxidative cyclization to form the stable aromatic benzimidazole ring.

Q2: Why is an oxidizing agent like sodium metabisulfite (Na₂S₂O₅) often used?

A2: The conversion of the non-aromatic dihydrobenzimidazole intermediate (formed after the initial cyclization of the Schiff base) to the aromatic benzimidazole requires the removal of two hydrogen atoms. An oxidizing agent facilitates this dehydrogenation (aromatization) step, leading to the final stable product. While other oxidizing agents can be used, Na₂S₂O₅ is often preferred due to its affordability and effectiveness.

Q3: Can I perform this reaction without a solvent?

A3: Solvent-free reactions are possible and have been reported for the synthesis of some benzimidazole derivatives, often at elevated temperatures. However, for the synthesis of this compound, using a high-boiling point solvent like DMF is common as it helps to dissolve the reactants and facilitate the reaction at a controlled temperature.

Q4: My product is a dark, tarry substance. What went wrong?

A4: The formation of tar or a dark polymer-like substance is often an indication of excessive heat or overly harsh reaction conditions. This can lead to the decomposition of the starting materials or the product. It is crucial to maintain the recommended reaction temperature. If using a microwave, ensure the power and temperature are carefully calibrated. Also, ensure the purity of your starting materials, as impurities can sometimes catalyze polymerization.

Quantitative Data Summary

The following table summarizes various reported synthetic methods for this compound, providing a comparison of reaction conditions, yields, and purities.[1]

MethodCatalyst/ConditionsTimeYield (%)Purity (%)
RefluxNa₂S₂O₅, DMF, 120°C3 h8895
PPA CyclizationPolyphosphoric acid (PPA), 200°C2 h7098
Microwave SynthesisNa₂S₂O₅, DMF, 300 W0.5 h9097

Experimental Protocols

Detailed Methodology for Synthesis via Reflux with Na₂S₂O₅

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 4-nitro-1,2-phenylenediamine

  • Pyridine-4-carboxaldehyde

  • Sodium metabisulfite (Na₂S₂O₅)

  • Dimethylformamide (DMF)

  • Methanol

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 4-nitro-1,2-phenylenediamine (1 equivalent), pyridine-4-carboxaldehyde (1 equivalent), and sodium metabisulfite (2 equivalents).

  • Add a suitable amount of DMF to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120°C and maintain it at this temperature with stirring for 3 hours.

  • Monitor the reaction progress by TLC until the starting materials are consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into cold water to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash it with water.

  • Purify the crude product by recrystallization from a methanol/water mixture to obtain pure this compound.

Visualizations

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Reaction Process cluster_intermediate Intermediate cluster_product Final Product 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Condensation Condensation 4-nitro-1,2-phenylenediamine->Condensation Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde Pyridine-4-carboxaldehyde->Condensation Schiff Base Schiff Base Condensation->Schiff Base Step 1 Cyclization & Oxidation Cyclization & Oxidation This compound This compound Cyclization & Oxidation->this compound Schiff Base->Cyclization & Oxidation Step 2 (e.g., Na2S2O5, heat)

Caption: General workflow for the synthesis of this compound.

TroubleshootingTree start Problem Encountered low_yield Low Yield start->low_yield impure_product Impure Product start->impure_product check_time_temp Reaction time/temp sufficient? low_yield->check_time_temp Yes check_oxidant Oxidant quality/amount correct? low_yield->check_oxidant No check_sm Unreacted starting materials? impure_product->check_sm Yes check_intermediate Schiff base intermediate present? impure_product->check_intermediate No check_time_temp->check_oxidant Yes increase_time_temp Increase time or optimize temp (monitor via TLC) check_time_temp->increase_time_temp No check_workup Product lost during workup? check_oxidant->check_workup Yes verify_oxidant Verify oxidant stoichiometry and quality check_oxidant->verify_oxidant No optimize_precipitation Optimize precipitation and use cold washing solvent check_workup->optimize_precipitation Yes check_sm->check_intermediate No drive_reaction Drive reaction to completion (longer time/more oxidant) check_sm->drive_reaction Yes purify Purify via Recrystallization or Column Chromatography check_intermediate->purify No check_intermediate->drive_reaction Yes drive_reaction->purify

Caption: Troubleshooting decision tree for synthesis issues.

References

Technical Support Center: Production of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and scale-up of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Product Yield

  • Question: My reaction has resulted in a very low yield or no desired product. What are the likely causes and how can I improve the yield?

  • Answer: Low yields can stem from several factors. Firstly, ensure the purity of your starting materials, 4-nitro-1,2-phenylenediamine and 4-pyridinecarboxaldehyde (or isonicotinic acid), as impurities can interfere with the reaction. The reaction is sensitive to temperature; for methods involving heating, ensure the temperature is maintained within the optimal range (e.g., 120-150°C for DMF reflux, or up to 200°C for the Polyphosphoric Acid method) to drive the reaction to completion without decomposing the product.[1] Incomplete reaction is a common culprit. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed. For the condensation with 4-pyridinecarboxaldehyde, the formation of a Schiff base intermediate is a critical step; ensuring anhydrous conditions during this phase can be beneficial.

Issue 2: Presence of Significant Impurities in the Crude Product

  • Question: My crude product shows multiple spots on the TLC plate. What are the common side products and how can I minimize their formation?

  • Answer: A common impurity is the uncyclized Schiff base intermediate, especially if the reaction is not carried out for a sufficient duration or at an optimal temperature. Over-oxidation or side reactions involving the nitro group can also occur, particularly at excessively high temperatures. To minimize these, strictly control the reaction temperature and monitor the reaction progress closely. The formation of N-oxides on the pyridine ring is a possibility if strong oxidizing agents are present or if the reaction is exposed to air for extended periods at high temperatures. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate oxidative side reactions.

Issue 3: Difficulty in Product Purification

  • Question: I am struggling to purify the final product. What are the recommended methods for obtaining high-purity this compound?

  • Answer: For purification, column chromatography and recrystallization are effective methods. For column chromatography, a silica gel stationary phase is commonly used.[1][2] A typical eluent system is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane/methanol (e.g., 9:1 v/v), or ethyl acetate/n-hexane.[1][2] The polarity of the solvent system can be adjusted based on the separation observed on TLC. Recrystallization is another excellent method for purification.[1] Suitable solvent systems for recrystallization include ethanol/water or methanol.[1] The crude product should be dissolved in a minimum amount of the hot solvent and allowed to cool slowly to form pure crystals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for producing this compound?

A1: The most common and effective methods are based on the condensation reaction between 4-nitro-1,2-phenylenediamine and either 4-pyridinecarboxaldehyde or isonicotinic acid. Key methods include:

  • Sodium Metabisulfite Catalyzed Condensation: This method involves the reaction of 4-nitro-1,2-phenylenediamine with 4-pyridinecarboxaldehyde in a solvent like dimethoxyethane or DMF, using sodium metabisulfite as a cyclizing agent.

  • Polyphosphoric Acid (PPA) Mediated Cyclization: This is a one-pot method where 4-nitro-1,2-phenylenediamine and isonicotinic acid are heated in PPA, which acts as both a catalyst and a solvent.[1]

  • Microwave-Assisted Synthesis: This modern approach significantly reduces reaction times and can improve yields by using microwave irradiation to rapidly heat the reaction mixture.[1]

Q2: What are the key reaction parameters to control for a successful synthesis?

A2: Critical parameters include:

  • Temperature: Maintaining the correct temperature is crucial. For PPA, temperatures around 200°C are needed, while for DMF reflux, 120-150°C is typical.[1] Overheating can lead to decomposition of the nitro group.

  • Reaction Time: The reaction should be monitored by TLC to determine the point of completion and avoid the formation of byproducts due to prolonged reaction times.

  • Purity of Reagents: Using high-purity starting materials is essential to prevent side reactions and simplify purification.

  • Atmosphere: For reactions sensitive to oxidation, conducting the synthesis under an inert atmosphere (e.g., nitrogen) is recommended.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[2] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of reactants and the formation of the product. A suitable mobile phase for TLC can be a mixture of ethyl acetate and n-hexane or dichloromethane and methanol.

Data Presentation

ParameterMethod 1: Sodium MetabisulfiteMethod 2: Polyphosphoric Acid (PPA)Method 3: Microwave-Assisted
Starting Materials 4-nitro-1,2-phenylenediamine, 4-pyridinecarboxaldehyde4-nitro-1,2-phenylenediamine, Isonicotinic acid4-nitro-1,2-phenylenediamine, 4-pyridinecarboxaldehyde
Solvent/Catalyst Dimethoxyethane / Sodium MetabisulfitePolyphosphoric AcidDMF / Sodium Metabisulfite
Temperature Reflux~200°C-
Reaction Time ~48 hours~4 hours~10-30 minutes
Typical Yield ~70-85%~60-75%>85%
Purification Column Chromatography, RecrystallizationColumn ChromatographyColumn Chromatography, Recrystallization

Experimental Protocols

Protocol 1: Synthesis via Sodium Metabisulfite Catalyzed Condensation

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitro-1,2-phenylenediamine (1 equivalent) in dimethoxyethane.

  • Addition of Aldehyde: Add 4-pyridinecarboxaldehyde (1.05 equivalents) to the solution.

  • Reaction Initiation: Add sodium metabisulfite (1.1 equivalents) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 24-48 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Extraction: To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a dichloromethane/methanol gradient, followed by recrystallization from an ethanol/water mixture.

Protocol 2: Synthesis via Polyphosphoric Acid (PPA) Mediated Cyclization

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid.

  • Addition of Reactants: Add 4-nitro-1,2-phenylenediamine (1 equivalent) and isonicotinic acid (1 equivalent) to the PPA.

  • Heating: Heat the mixture with stirring to 200°C and maintain for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to below 100°C and pour it onto crushed ice with vigorous stirring.

  • Neutralization: Neutralize the acidic solution with a base (e.g., sodium hydroxide solution) until the product precipitates.

  • Filtration and Purification: Filter the precipitate, wash with water, and dry. Purify the crude product by column chromatography (silica gel, dichloromethane/methanol eluent) or recrystallization.

Mandatory Visualization

Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction Condensation Reaction cluster_product Product 4-nitro-1,2-phenylenediamine 4-nitro-1,2-phenylenediamine Reaction Heat (Reflux or Microwave) Catalyst (e.g., Na2S2O5 or PPA) 4-nitro-1,2-phenylenediamine->Reaction Isonicotinaldehyde 4-Pyridinecarboxaldehyde Isonicotinaldehyde->Reaction Product This compound Reaction->Product

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product CheckPurity Check Purity of Starting Materials Start->CheckPurity CheckTemp Verify Reaction Temperature CheckPurity->CheckTemp [Pure] OptimizePurification Optimize Purification (Column/Recrystallization) CheckPurity->OptimizePurification [Impure] CheckTemp->Start [Incorrect] CheckTime Monitor Reaction Time (TLC) CheckTemp->CheckTime [Correct] CheckTime->Start [Incomplete] CheckTime->OptimizePurification [Complete] InertAtmosphere Consider Inert Atmosphere CheckTime->InertAtmosphere [Oxidative Side Products] Success High Yield & Purity Achieved OptimizePurification->Success InertAtmosphere->OptimizePurification

Caption: Troubleshooting workflow for the synthesis of the target compound.

References

Validation & Comparative

A Comparative Analysis of the Biological Activities of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole and Other Benzimidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold is a privileged structure in medicinal chemistry, renowned for its diverse pharmacological activities. This guide provides a comparative overview of the biological activities of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole and other notable benzimidazole derivatives. While direct comparative studies including this compound are limited, this guide synthesizes available data on structurally related compounds to offer insights into its potential therapeutic applications, including anticancer, antimicrobial, and antiparasitic activities.

Data Presentation

The following tables summarize the quantitative data for various benzimidazole derivatives, offering a comparative look at their efficacy across different biological assays.

Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives (IC50 in µM)

CompoundCell LineActivity (IC50 in µM)Reference CompoundActivity (IC50 in µM)
Flubendazole U87 (Glioblastoma)< 0.26--
U251 (Glioblastoma)< 0.26--
Mebendazole U87 (Glioblastoma)< 0.26--
U251 (Glioblastoma)< 0.26--
Fenbendazole U87 (Glioblastoma)< 0.26--
U251 (Glioblastoma)< 0.26--
Compound 7n (a novel benzimidazole derivative) SK-Mel-28 (Melanoma)2.55 - 17.89--
Compound 12b (a novel benzimidazole analogue) A2780/T (Ovarian)0.0097Colchicine> 0.05
A2780S (Ovarian)0.0062--

Note: Data for Flubendazole, Mebendazole, and Fenbendazole are from a study on glioblastoma cells[1]. Data for compound 7n is from a study on tubulin polymerization inhibitors[2]. Data for compound 12b is from a study on novel benzimidazole and indazole analogues[3][4]. The specific activity of this compound is not available in these comparative studies but it is known to possess anticancer properties[5].

Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives (MIC in µg/mL)

CompoundS. aureusE. coliC. albicansReference CompoundS. aureus (MIC)E. coli (MIC)C. albicans (MIC)
2-(2-Pyridinyl)-1H-benzimidazole >100>100>100----
Ag(I) complex of 2-(2-Pyridinyl)-1H-benzimidazole 6.2512.512.5----
2-(3-Pyridinyl)-1H-benzimidazole >100>100>100----
Ag(I) complex of 2-(3-Pyridinyl)-1H-benzimidazole 12.52525----

Note: The data is from a study on the antimicrobial activity of pyridinyl-benzimidazoles and their metal complexes[6]. While data for this compound is not provided, the nitro group is known to often enhance antimicrobial efficacy[7].

Table 3: Comparative Antiparasitic Activity of Benzimidazole Derivatives (IC50 in µM)

CompoundG. lambliaE. histolyticaT. spiralisReference CompoundG. lamblia (IC50)E. histolytica (IC50)T. spiralis (IC50)
Albendazole 0.040.150.01----
2-(Trifluoromethyl)benzimidazole 0.81.2>100Metronidazole0.20.4-
5-Nitro-2-(trifluoromethyl)benzimidazole 0.40.6>100----

Note: Data is from a study on the antiparasitic activity of 1H-benzimidazole derivatives[7][8]. The activity of this compound has not been reported in this specific comparative context, however, other 5-nitroimidazole derivatives have shown antiparasitic activity[9].

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparative analysis.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) and incubated for a further 48 to 72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[2][6][10][11]

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

  • Preparation of Inoculum: A standardized inoculum of the microorganism (e.g., 5 x 10⁵ CFU/mL) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is then inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[12][13][14][15][16]

This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.

  • Reaction Mixture: Purified tubulin (e.g., >99% pure bovine tubulin) is prepared in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP, pH 6.9) containing a fluorescent reporter.

  • Compound Addition: The test compound is added to the reaction mixture at various concentrations.

  • Initiation of Polymerization: Polymerization is initiated by incubating the mixture at 37°C.

  • Monitoring Polymerization: The increase in fluorescence due to the incorporation of the reporter into the polymerizing microtubules is monitored over time using a fluorometer.

  • Data Analysis: The IC₅₀ value for the inhibition of tubulin polymerization is determined by plotting the rate of polymerization against the compound concentration.[5][13][15][16][17]

Mandatory Visualizations

The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the activity of benzimidazole derivatives.

Caption: General experimental workflows for cytotoxicity and antimicrobial assays.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Benzimidazole Benzimidazole Derivative DR Death Receptors (e.g., Fas) Benzimidazole->DR Bax Bax Benzimidazole->Bax activation Bcl2 Bcl-2 Benzimidazole->Bcl2 inhibition FADD FADD DR->FADD Casp8 Pro-Caspase-8 FADD->Casp8 aCasp8 Active Caspase-8 Casp8->aCasp8 Casp3 Pro-Caspase-3 aCasp8->Casp3 Mito Mitochondria CytC Cytochrome c Mito->CytC Bax->Mito Bcl2->Mito Apaf1 Apaf-1 CytC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 aCasp9 Active Caspase-9 Casp9->aCasp9 aCasp9->Casp3 aCasp3 Active Caspase-3 Casp3->aCasp3 Apoptosis Apoptosis aCasp3->Apoptosis

Caption: Benzimidazole-induced apoptosis signaling pathways.[18][19]

tubulin_inhibition cluster_polymerization Microtubule Dynamics Tubulin α/β-Tubulin Dimers MT Microtubule Tubulin->MT Polymerization Inhibition Inhibition of Polymerization Tubulin->Inhibition MT->Tubulin Depolymerization Benzimidazole Benzimidazole Derivative Benzimidazole->Tubulin Arrest G2/M Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by benzimidazoles.[2][3][4][10][17]

References

A Comparative Analysis: 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole and Established Anticancer Drugs

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. One such molecule of interest is 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, a member of the benzimidazole family, which has garnered attention for its potential anticancer properties. This guide provides a comparative overview of this compound against established anticancer drugs, supported by available experimental data.

Note: Direct comparative experimental data for this compound is limited in the public domain. Therefore, this guide will utilize data from a closely related and highly potent compound, 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole , as a representative for the 5-nitro-benzimidazole class to facilitate a meaningful comparison with established chemotherapeutic agents.

Quantitative Comparison of Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting cancer cell growth. The following tables summarize the available IC50 values for the representative 5-nitro-benzimidazole compound and established anticancer drugs against various human cancer cell lines.

Table 1: In Vitro Cytotoxicity (IC50) of the Representative 5-Nitro-benzimidazole Compound

CompoundCell LineCancer TypeIC50
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549Lung Carcinoma28 nM

Table 2: In Vitro Cytotoxicity (IC50) of Established Anticancer Drugs

DrugCell LineCancer TypeIC50
DoxorubicinA549Lung Carcinoma1.50 µM (48h)
DoxorubicinHCT-116Colorectal Carcinoma0.15 µM
DoxorubicinMCF-7Breast Adenocarcinoma0.65 µM
CisplatinA549Lung Carcinoma15.80 µM (72h)
PaclitaxelA549Lung Carcinoma37.12 nM (72h)

Data for established drugs is compiled from various sources and experimental conditions may vary.

From the available data, the representative 5-nitro-benzimidazole compound demonstrates exceptionally high potency against the A549 lung cancer cell line, with an IC50 value in the nanomolar range, suggesting it is significantly more potent than doxorubicin and cisplatin in this specific cell line and comparable to paclitaxel.

Mechanistic Insights: How Do They Work?

5-Nitro-benzimidazole Derivatives:

The anticancer mechanism of 5-nitro-benzimidazole derivatives is believed to be multifactorial. One of the key proposed mechanisms is the inhibition of Poly(ADP-ribose) polymerase (PARP) .[1][2] PARP is a family of enzymes crucial for DNA repair. By inhibiting PARP, these compounds can prevent cancer cells from repairing their DNA, leading to an accumulation of DNA damage and ultimately, apoptosis (programmed cell death). This is particularly effective in cancers with existing DNA repair defects.

Furthermore, studies on related benzimidazole compounds suggest other potential mechanisms, including:

  • Induction of Apoptosis: Triggering the intrinsic or extrinsic pathways of programmed cell death.

  • Cell Cycle Arrest: Halting the cell cycle at specific checkpoints, preventing cancer cell proliferation.

  • Kinase Inhibition: Inhibiting the activity of various protein kinases that are critical for cancer cell signaling and growth.

  • DNA Intercalation: Inserting into the DNA double helix, which can disrupt DNA replication and transcription.

G Potential Signaling Pathway of 5-Nitro-benzimidazole Derivatives cluster_0 5-Nitro-benzimidazole Derivative cluster_1 Cellular Processes Compound 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole PARP PARP Enzyme Compound->PARP Inhibits DNARepair DNA Repair PARP->DNARepair Mediates DNADamage DNA Damage Accumulation DNARepair->DNADamage Prevents Apoptosis Apoptosis DNADamage->Apoptosis Induces

Caption: Potential mechanism of action for 5-nitro-benzimidazole derivatives via PARP inhibition.

Established Anticancer Drugs:

  • Doxorubicin: Belongs to the anthracycline class of antibiotics. Its primary mechanism involves intercalating into DNA, which inhibits the progression of the enzyme topoisomerase II, leading to DNA strand breaks and subsequent cell death.

  • Cisplatin: A platinum-based chemotherapy drug that forms cross-links within and between DNA strands. These cross-links interfere with DNA replication and transcription, triggering apoptosis.

  • Paclitaxel: A mitotic inhibitor that works by stabilizing microtubules. This prevents the proper separation of chromosomes during cell division (mitosis), leading to cell cycle arrest and apoptosis.

Experimental Protocols

The in vitro cytotoxicity of these compounds is commonly determined using the MTT assay.

MTT Assay Protocol:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Cancer cell lines (e.g., A549, HCT-116, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Test compounds (this compound and established drugs)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A control group with no drug is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilization solution is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the drug concentration.

G Experimental Workflow for MTT Assay cluster_0 Preparation cluster_1 Treatment & Incubation cluster_2 Assay cluster_3 Data Analysis A Seed Cells in 96-well Plate C Treat Cells with Drug Dilutions A->C B Prepare Drug Dilutions B->C D Incubate for 24-72 hours C->D E Add MTT Reagent D->E F Incubate for 2-4 hours E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate Cell Viability and IC50 H->I

Caption: A generalized workflow for determining compound cytotoxicity using the MTT assay.

Conclusion

While direct comparative data for this compound is still emerging, the remarkable potency of closely related 5-nitro-benzimidazole derivatives, such as 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, highlights the significant potential of this chemical class in cancer therapy. Their distinct mechanism of action, potentially centered around PARP inhibition, offers a promising alternative or complementary approach to traditional chemotherapy. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and to establish its definitive standing in comparison to established anticancer drugs. Researchers and drug development professionals should consider this class of compounds as a promising avenue for the development of next-generation cancer therapeutics.

References

cross-validation of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole's antimicrobial spectrum

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, a member of the 5-nitro-2-aryl substituted-1H-benzimidazole class of compounds. While specific quantitative data for this individual compound is not publicly available, this guide draws upon published research on closely related analogs to offer insights into its potential efficacy against a range of microbial pathogens. The information is intended to support further research and development in the field of antimicrobial agents.

Data Presentation: Antimicrobial Activity

Research on a library of 5-nitro-2-aryl substituted-1H-benzimidazoles has demonstrated broad-spectrum in vitro antimicrobial activity. These compounds have shown inhibitory effects against Gram-positive and Gram-negative bacteria, as well as various fungal species. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, was determined for these compounds, indicating their potential as effective antimicrobial agents.[1][2]

For a comprehensive comparison, the following tables present hypothetical yet representative MIC data for this compound against a panel of common pathogens, alongside established antimicrobial agents. This data is illustrative and intended to provide a framework for evaluating future experimental results.

Table 1: Antibacterial Spectrum (MIC in µg/mL)

MicroorganismThis compound (Hypothetical)CiprofloxacinVancomycin
Staphylococcus aureus (ATCC 29213)80.51
Enterococcus faecalis (ATCC 29212)1612
Escherichia coli (ATCC 25922)320.015>128
Pseudomonas aeruginosa (ATCC 27853)640.25>128

Table 2: Antifungal Spectrum (MIC in µg/mL)

MicroorganismThis compound (Hypothetical)FluconazoleAmphotericin B
Candida albicans (ATCC 90028)1610.5
Aspergillus niger (ATCC 16404)32641

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial spectrum of novel compounds like this compound.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

a. Preparation of Materials:

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

  • Microorganisms: Standardized cultures of test bacteria and fungi (e.g., from ATCC).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria and RPMI-1640 medium for fungi.

  • 96-Well Microtiter Plates: Sterile, U-bottom plates.

b. Inoculum Preparation:

  • Bacterial and fungal colonies are picked from fresh agar plates.

  • The colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard.

  • This suspension is then diluted in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

c. Assay Procedure:

  • Serial two-fold dilutions of the test compound are prepared in the 96-well plates using the appropriate growth medium.

  • Each well is inoculated with the standardized microbial suspension.

  • Positive (microorganism and medium, no compound) and negative (medium only) controls are included.

  • The plates are incubated at 35-37°C for 18-24 hours for bacteria and 24-48 hours for fungi.

d. Interpretation of Results:

  • The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity).

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method assesses the susceptibility of a microorganism to an antimicrobial agent.

a. Preparation of Materials:

  • Test Compound Disks: Sterile paper disks impregnated with a known concentration of this compound.

  • Agar Plates: Mueller-Hinton Agar (MHA) plates.

  • Microorganisms: Standardized inoculum prepared as described for the MIC assay.

b. Assay Procedure:

  • A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of an MHA plate.

  • The impregnated paper disks are placed on the agar surface using sterile forceps.

  • The plates are incubated at 35-37°C for 18-24 hours.

c. Interpretation of Results:

  • The diameter of the zone of inhibition (the area around the disk with no microbial growth) is measured in millimeters. The size of the zone indicates the susceptibility of the microorganism to the compound.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and a potential mechanism of action for nitroimidazole-based compounds.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Compound Test Compound Stock Dilution Serial Dilution Compound->Dilution Microorganism Microorganism Culture Inoculation Inoculation Microorganism->Inoculation Media Growth Media Media->Dilution Dilution->Inoculation Incubation Incubation Inoculation->Incubation MIC MIC Determination Incubation->MIC Disk Disk Diffusion Measurement Incubation->Disk

Caption: Experimental workflow for antimicrobial susceptibility testing.

Signaling_Pathway cluster_cell Microbial Cell cluster_targets Cellular Targets cluster_outcome Outcome Compound 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole Activation Reductive Activation (Nitroreductase) Compound->Activation Enters cell ReactiveIntermediates Reactive Nitroso/Hydroxylamine Intermediates Activation->ReactiveIntermediates DNA DNA Damage ReactiveIntermediates->DNA Protein Protein Dysfunction ReactiveIntermediates->Protein Enzyme Enzyme Inhibition ReactiveIntermediates->Enzyme CellDeath Cell Death DNA->CellDeath Protein->CellDeath Enzyme->CellDeath

Caption: Postulated mechanism of action for nitro-substituted benzimidazoles.

Discussion of Antimicrobial Action

The antimicrobial activity of nitro-substituted benzimidazoles is generally attributed to the reduction of the nitro group within the microbial cell. This process, catalyzed by microbial nitroreductases, generates reactive cytotoxic intermediates. These intermediates can then interact with various cellular macromolecules, including DNA and proteins, leading to cellular damage and ultimately, cell death. This proposed mechanism suggests a broad-spectrum activity, as it targets fundamental cellular processes common to many microorganisms. Further research is necessary to elucidate the specific intracellular targets and signaling pathways affected by this compound.

References

Comparative Docking Analysis of 5-Nitrobenzimidazole Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comparative overview of molecular docking studies involving 5-nitrobenzimidazole analogues, a class of compounds recognized for their significant therapeutic potential. By examining their binding affinities against various biological targets, researchers can gain insights into the structural requirements for enhanced biological activity, thereby facilitating the rational design of more potent and selective drug candidates. This document summarizes key findings from recent studies, presents comparative data in a structured format, and provides detailed experimental protocols to support ongoing research and development efforts.

Comparative Binding Affinities of 5-Nitrobenzimidazole Derivatives

Molecular docking simulations are instrumental in predicting the binding affinity and interaction patterns of ligands with their target proteins. The binding affinity, often expressed as a docking score or binding energy in kcal/mol, provides a quantitative measure of the strength of this interaction. A lower (more negative) binding energy generally indicates a more stable and favorable interaction.

The following table summarizes the results of a comparative in silico molecular docking study of three 2-substituted-5-nitrobenzimidazole derivatives against the scaffold proteins of E. coli (PDB ID: 2VH1) and B. cereus (PDB ID: 5H67), with streptomycin as a standard reference.[1]

CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)
XY-1 (2-(5-nitro-1H-benzo[d]imidazol-2-yl)phenol)E. coli (2VH1)-8.1
B. cereus (5H67)-7.6
XY-2 (2-(4-methoxyphenyl)-5-nitro-1H-benzoimidazole)E. coli (2VH1)-7.9
B. cereus (5H67)-7.9
XY-3 (5-nitro-2-phenyl-1H-benzoimidazole)E. coli (2VH1)-7.6
B. cereus (5H67)-7.8
Streptomycin (Standard)E. coli (2VH1)-7.2
B. cereus (5H67)-7.4

The data indicates that the synthesized 5-nitrobenzimidazole analogues exhibit commendable binding affinities for the bacterial proteins, with scores that are comparable or superior to the standard drug, streptomycin.[1] Notably, compound XY-1 demonstrated the highest binding affinity against the E. coli protein, while XY-2 showed the strongest interaction with the B. cereus protein.[1] These in silico findings align with in vitro antibacterial studies, underscoring the potential of these derivatives as novel antimicrobial agents.[1]

Experimental Protocols for Molecular Docking

A standardized and rigorous protocol is essential for obtaining reliable and reproducible results in molecular docking simulations. The following is a generalized workflow for the docking of 5-nitrobenzimidazole analogues, based on methodologies reported in the literature.[1][2]

Ligand Preparation
  • 2D to 3D Conversion : The 2D structures of the 5-nitrobenzimidazole analogues are drawn using chemical drawing software such as ACD/ChemSketch.[1] These structures are then converted into 3D formats.[1][3]

  • Energy Minimization : The 3D structures of the ligands undergo energy minimization using a suitable force field, such as the Merck Molecular Force Field (MMFF), to obtain stable, low-energy conformations.[3] The prepared ligand structures are typically saved in a .pdb file format for docking.[1]

Receptor Preparation
  • Protein Structure Retrieval : The 3D crystallographic structure of the target protein is obtained from a public repository like the Protein Data Bank (PDB).[1][2]

  • Structure Refinement : The downloaded protein structure is "cleaned" by removing water molecules, ions, and any co-crystallized ligands.[1][2]

  • Hydrogen Addition : Hydrogen atoms are added to the protein structure, and the protonation states of amino acid residues are assigned based on physiological pH.[2]

  • Energy Minimization : The prepared protein structure is energy minimized to relieve any steric clashes and optimize its geometry.[2]

Docking Simulation
  • Software and Algorithm : Docking simulations are performed using specialized software such as AutoDock, PyRx, or VLifeMDS.[1][4] These programs utilize algorithms to explore various conformations and orientations of the ligand within the protein's binding site.

  • Grid Box Definition : A grid box is defined to encompass the active binding site of the protein, specifying the search space for the docking simulation.[2]

  • Docking Execution : The docking process is initiated, where the software systematically places the ligand in the defined grid box and calculates the binding energy for each pose. A common approach is the GRIP batch docking method.

  • Scoring and Analysis : The results are ranked based on their docking scores. The pose with the lowest binding energy is typically considered the most favorable binding mode.[1] Visualization tools like PyMOL or Discovery Studio are used to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.[1]

Visualization of a Relevant Signaling Pathway

5-Nitrobenzimidazole analogues have been investigated for their potential as anticancer agents, with some derivatives showing inhibitory activity against key proteins in oncogenic signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR).[5][6] The diagram below illustrates a simplified representation of the EGFR signaling pathway, which plays a crucial role in cell proliferation and survival.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation EGF EGF (Ligand) EGF->EGFR Inhibitor 5-Nitrobenzimidazole Analogue Inhibitor->EGFR Inhibition

Caption: Simplified EGFR signaling pathway and the inhibitory action of 5-nitrobenzimidazole analogues.

References

Comparative Analysis of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: A Guide to its Mechanism of Action and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, elucidating its mechanism of action with supporting experimental data and methodologies. By examining its performance against alternative compounds, this document serves as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Abstract

This compound is a heterocyclic compound that has garnered significant interest for its diverse biological activities, including potential anticancer and antimicrobial properties. Its mechanism of action is believed to be multifactorial, involving interactions with key cellular components such as DNA and various enzymes. This guide synthesizes available data to present a clear overview of its therapeutic promise and compares it with structurally related benzimidazole derivatives.

Introduction

Benzimidazole and its derivatives are a well-established class of compounds in medicinal chemistry, with numerous approved drugs spanning a range of therapeutic areas. The introduction of a nitro group and a pyridinyl moiety to the benzimidazole scaffold, as in this compound, can significantly modulate its biological activity. Understanding the precise mechanism of action is crucial for the rational design of more potent and selective drug candidates. This guide explores the potential mechanisms, including kinase inhibition, DNA interaction, induction of apoptosis, and antimicrobial effects.

Mechanism of Action

The biological effects of this compound are attributed to several potential mechanisms of action, primarily investigated in the contexts of cancer and infectious diseases.

Anticancer Activity

The anticancer potential of nitrobenzimidazole derivatives is a significant area of research. The proposed mechanisms for their cytotoxic effects against cancer cell lines include:

  • Kinase Inhibition: Many benzimidazole derivatives are known to inhibit various protein kinases that are crucial for cancer cell signaling pathways, proliferation, and survival.

  • DNA Interaction and Damage: The planar structure of the benzimidazole ring allows for intercalation into DNA, potentially disrupting DNA replication and transcription. Some compounds can also induce DNA damage, leading to cell cycle arrest and apoptosis.

  • Induction of Apoptosis: Several studies have shown that benzimidazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various intrinsic and extrinsic pathways.

  • PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme involved in DNA repair. Inhibition of PARP in cancer cells with existing DNA repair defects can lead to synthetic lethality.

Antimicrobial Activity

The antimicrobial properties of this compound and related compounds are thought to stem from:

  • Inhibition of Essential Enzymes: The compound may target and inhibit bacterial enzymes that are critical for vital processes such as DNA replication, protein synthesis, or cell wall formation.

  • Disruption of Microbial Cell Membranes: Some heterocyclic compounds can interfere with the integrity of microbial cell membranes, leading to cell lysis.

Comparative Performance Data

While specific quantitative data for this compound is limited in publicly available literature, the following tables present data for structurally similar nitrobenzimidazole and pyridinyl-benzimidazole derivatives to provide a comparative context for its potential activity.

Table 1: Comparative Anticancer Activity of Benzimidazole Derivatives

Compound/DerivativeCancer Cell LineAssay TypeIC50 (µM)Reference
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung)MTT0.028[1]
Substituted Benzimidazole-CarboxamideMDA-MB-231 (Breast)MTTVaries[1]
Substituted Benzimidazole-CarboxamideMDA-MB-468 (Breast)MTTVaries[1]
Novel Benzimidazole DerivativesHeLa (Cervical), A549 (Lung)MTTVaries[2]
N-substituted 6-nitro-1H-benzimidazole derivativesVariousMTT1.84 - 10.28 µg/mL[3]

Table 2: Comparative Antimicrobial Activity of Benzimidazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-nitro-2-aryl substituted-1H-benzimidazolesS. aureus, E. coli, C. albicansVaries[4]
N-substituted 6-nitro-1H-benzimidazole derivativesE. coli, S. faecalis, MRSA2 - 16[3]
N-substituted 6-nitro-1H-benzimidazole derivativesC. albicans, A. niger8 - 16[3]

Experimental Protocols

This section details the methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

Synthesis of this compound

A general method for the synthesis of 2-aryl substituted 5-nitro-1H-benzimidazoles involves the condensation of 4-nitro-o-phenylenediamine with a corresponding aromatic aldehyde in the presence of an oxidizing agent.

  • Workflow for Synthesis:

G Reactants 4-Nitro-o-phenylenediamine + 4-Pyridinecarboxaldehyde Reaction Condensation Reaction (Reflux) Reactants->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Oxidant Oxidizing Agent (e.g., Sodium Metabisulfite) Oxidant->Reaction Purification Purification (Crystallization/Chromatography) Reaction->Purification Product This compound Purification->Product

Synthetic workflow for this compound.
In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

  • Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard).

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

DNA Interaction Studies (Ethidium Bromide Displacement Assay)

This assay is used to investigate the intercalating ability of a compound with DNA.

  • Prepare DNA-EB Complex: Prepare a solution of DNA (e.g., calf thymus DNA) and ethidium bromide (EB) in a suitable buffer.

  • Compound Titration: Add increasing concentrations of the test compound to the DNA-EB solution.

  • Fluorescence Measurement: Measure the fluorescence emission of the solution. A decrease in fluorescence intensity indicates the displacement of EB from the DNA by the test compound, suggesting an intercalative binding mode.

  • Signaling Pathway Visualization:

G cluster_cell Cancer Cell Compound 5-Nitro-2-(4-pyridinyl) -1H-benzimidazole Kinase Protein Kinases Compound->Kinase Inhibition DNA DNA Compound->DNA Intercalation/ Damage PARP PARP Compound->PARP Inhibition CellCycleArrest Cell Cycle Arrest Kinase->CellCycleArrest DNA->CellCycleArrest PARP->CellCycleArrest Apoptosis Apoptosis CellDeath Cell Death Apoptosis->CellDeath CellCycleArrest->Apoptosis

Proposed anticancer signaling pathways of this compound.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Its potential multi-target mechanism of action, including kinase inhibition, DNA interaction, and induction of apoptosis, offers a versatile platform for further optimization. The comparative data from related benzimidazole derivatives suggest that modifications to the core structure can significantly enhance potency and selectivity. Future research should focus on obtaining specific quantitative data for this compound and exploring its in vivo efficacy and safety profile to fully realize its therapeutic potential.

References

Comparative Efficacy of 5-Nitro-1H-Benzimidazole Derivatives: An In Vitro vs. In Vivo Perspective

Author: BenchChem Technical Support Team. Date: December 2025

In Vitro Efficacy: Potent Cytotoxicity and PARP Inhibition

Studies on 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have demonstrated significant cytotoxic effects against various human cancer cell lines. The data suggests that the substitution at the 2-aryl position plays a crucial role in the compound's potency. A notable example is the compound 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole, which has shown remarkable activity.

Quantitative Summary of In Vitro Activity
Compound IDStructureCell LineIC50 (µM)TargetIC50 (µM)Reference
Compound 6 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549 (Lung Carcinoma)0.028PARPNot Specified[1][2]
K562 (Leukemia)>25[1][2]
U251 (Glioblastoma)>25[1][2]
PC-3 (Prostate Cancer)>25[1][2]
HCT-15 (Colon Cancer)>25[1][2]
MCF-7 (Breast Cancer)>25[1][2]
SKLU-1 (Lung Adenocarcinoma)>25[1][2]
HaCaT (Non-neoplastic keratinocytes)22.2[1][2]
Compound 3 Structure not fully specified in snippetsNot SpecifiedNot SpecifiedPARP0.05[1][2]
3-aminobenzamide (Positive Control)Not SpecifiedNot SpecifiedPARP28.5[1][2]

In Vivo Efficacy: Projected Antitumor Activity

While specific in vivo data for 2-aryl-5-nitro-1H-benzimidazole derivatives is scarce in the reviewed literature, the potent in vitro PARP inhibitory activity suggests a strong potential for in vivo antitumor efficacy, particularly in tumors with deficiencies in DNA repair pathways (e.g., BRCA1/2 mutations). The general experimental approach to evaluate such a compound would involve xenograft models in immunocompromised mice. One study noted that a benzimidazole derivative significantly impeded tumor growth in a BRCA-1-mutated breast cancer xenograft model[3].

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is based on the methodology used for evaluating the cytotoxicity of 2-aryl-5(6)-nitro-1H-benzimidazole derivatives[1][2].

  • Cell Plating: Human neoplastic cell lines are seeded into 96-well plates at an appropriate density and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. The cells are then incubated for a further 48 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

In Vivo Xenograft Tumor Model

The following is a generalized protocol for assessing the in vivo antitumor efficacy of a test compound.

  • Cell Culture and Implantation: Human cancer cells (e.g., A549) are cultured and then subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice)[4].

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomly assigned to control and treatment groups[4].

  • Compound Administration: The test compound is administered to the treatment group via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle[4].

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight and general health of the mice are also monitored[4].

  • Endpoint Analysis: The study is concluded when tumors in the control group reach a specified size. Tumors are then excised, weighed, and may be used for further analysis (e.g., immunohistochemistry)[4].

Visualizing the Science

Signaling Pathway and Experimental Workflow Diagrams

To better illustrate the underlying mechanisms and experimental processes, the following diagrams are provided.

PARP_Inhibition_Pathway cluster_nucleus Cell Nucleus DNA_Damage DNA Single-Strand Break PARP1 PARP1 Activation DNA_Damage->PARP1 PAR_Polymer Poly(ADP-ribose) Polymer Synthesis PARP1->PAR_Polymer Trapped_Complex Trapped PARP-DNA Complex PARP1->Trapped_Complex DDR_Proteins Recruitment of DNA Repair Proteins PAR_Polymer->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Apoptosis Apoptosis / Cell Death Compound 5-Nitro-1H-Benzimidazole Derivative Compound->PARP1 Inhibition Compound->Trapped_Complex Trapped_Complex->Apoptosis Leads to Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Cancer Cell Line Culture Cytotoxicity_Assay Cytotoxicity Screening (MTT Assay) Cell_Culture->Cytotoxicity_Assay IC50_Determination Determine IC50 Values Cytotoxicity_Assay->IC50_Determination Mechanism_Study Mechanism of Action Study (e.g., PARP Inhibition Assay) IC50_Determination->Mechanism_Study Lead_Identification Identify Lead Compound Mechanism_Study->Lead_Identification Xenograft_Model Establish Xenograft Tumor Model in Mice Lead_Identification->Xenograft_Model Treatment Administer Lead Compound Xenograft_Model->Treatment Tumor_Monitoring Monitor Tumor Growth and Animal Health Treatment->Tumor_Monitoring Efficacy_Assessment Assess Antitumor Efficacy Tumor_Monitoring->Efficacy_Assessment

References

Assessing the Toxicity Profile of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the toxicity profile of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of direct toxicological data for this specific molecule, this document synthesizes information on structurally related nitro-substituted and pyridine-substituted benzimidazole derivatives to infer a potential toxicity profile. The guide is intended to support further research and development by providing a consolidated overview of relevant toxicological data, detailed experimental methodologies for key toxicity assays, and visualizations of pertinent cellular pathways.

Comparative Toxicity Data

The toxicity of benzimidazole derivatives is highly dependent on the nature and position of their substituents. The introduction of a nitro group, as is present in this compound, is known to influence the toxicological properties of many compounds, often being associated with mutagenic and cytotoxic effects. Similarly, the pyridine moiety can modulate the biological activity and toxicity of the parent molecule.

The following table summarizes the in vitro cytotoxicity of various benzimidazole derivatives to provide a comparative context for the potential toxicity of this compound. It is crucial to note the absence of specific data for the target compound and to interpret the provided data with caution.

CompoundCell LineAssayIC50 (µM)Reference
2-Aryl-5(6)-nitro-1H-benzimidazole Derivatives
2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazoleA549MTT0.028[1]
HACATMTT22.2[1]
1H-benzimidazol-2-yl Hydrazone Derivatives
Trimethoxy substituted derivative 1iMCF-7MTTLow µM[2]
Positional isomers 1j and 1kAR-230MTTLow µM[2]
Benzimidazole Derivative se-182
A549MTT15.80[3]
HepG2MTT15.58[3]
MCF-7MTT32.73[3]
DLD-1MTT65.89[3]
Pyrazolo[3,4-b]pyridines linked to thiazolo[3,2-a]benzimidazole
Compound 14fCaCo-2MTT0.5 µg/mL[4]
BHKMTT2.3 µg/mL[4]

Experimental Protocols

To ensure the reproducibility and standardization of toxicity assessments, detailed experimental protocols for key assays are provided below.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Expose the cells to various concentrations of the test compound (e.g., this compound) and control substances. Include untreated and vehicle controls. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Genotoxicity Assessment: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds by observing their ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Principle: The test uses mutant strains of Salmonella typhimurium that cannot synthesize histidine (His-). The assay measures the frequency of back mutations to the histidine-synthesizing phenotype (His+) when the bacteria are exposed to a test substance.

Procedure:

  • Strain Selection: Choose appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 mix) to identify mutagens that require metabolic activation.

  • Exposure: Mix the bacterial culture, the test compound at various concentrations, and the S9 mix (if applicable) with molten top agar.

  • Plating: Pour the mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Acute Oral Toxicity Assessment (OECD Guideline 423)

This method is used to determine the acute oral toxicity of a substance and allows for its classification into one of several toxicity categories.

Principle: The test involves a stepwise procedure with the use of a limited number of animals per step. The outcome of each step determines the dose for the subsequent step.

Procedure:

  • Animal Selection: Use a single sex of a rodent species (typically female rats).

  • Dosing: Administer the test substance orally at one of the defined starting dose levels (e.g., 5, 50, 300, or 2000 mg/kg body weight).

  • Observation: Observe the animals for mortality and clinical signs of toxicity for at least 14 days.

  • Stepwise Procedure:

    • If mortality is observed, re-test at a lower dose level.

    • If no mortality is observed, test at a higher dose level.

  • Classification: Classify the substance based on the dose levels at which mortality is observed.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the toxicological assessment of benzimidazole derivatives.

Experimental_Workflow_for_Toxicity_Screening cluster_0 In Vitro Assays cluster_1 In Vivo Assay cluster_2 Data Analysis & Risk Assessment Cytotoxicity Cytotoxicity Assay (e.g., MTT) IC50_Determination IC50 Determination Cytotoxicity->IC50_Determination Genotoxicity Genotoxicity Assay (e.g., Ames Test) Mutagenicity_Assessment Mutagenicity Assessment Genotoxicity->Mutagenicity_Assessment Acute_Toxicity Acute Oral Toxicity (OECD 423) LD50_Classification LD50 Classification Acute_Toxicity->LD50_Classification Risk_Assessment Overall Risk Assessment IC50_Determination->Risk_Assessment Mutagenicity_Assessment->Risk_Assessment LD50_Classification->Risk_Assessment Compound Test Compound: 5-Nitro-2-(4-pyridinyl)- 1H-benzimidazole Compound->Cytotoxicity Compound->Genotoxicity Compound->Acute_Toxicity

Caption: Experimental workflow for toxicity screening.

Benzimidazole_Toxicity_Pathways cluster_0 Cellular Targets & Mechanisms cluster_1 Cellular Responses cluster_2 Toxicological Outcomes DNA_Interaction DNA Intercalation/ Alkylation Genotoxicity Genotoxicity/ Mutagenicity DNA_Interaction->Genotoxicity Mitochondrial_Dysfunction Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis Enzyme_Inhibition Enzyme Inhibition (e.g., Topoisomerase) Cell_Cycle_Arrest Cell Cycle Arrest Enzyme_Inhibition->Cell_Cycle_Arrest Cytotoxicity Cytotoxicity Genotoxicity->Cytotoxicity Carcinogenicity Potential Carcinogenicity Genotoxicity->Carcinogenicity Apoptosis->Cytotoxicity Cell_Cycle_Arrest->Cytotoxicity Organ_Toxicity Organ Toxicity Cytotoxicity->Organ_Toxicity Benzimidazole Nitro- & Pyridine- Substituted Benzimidazoles Benzimidazole->DNA_Interaction Benzimidazole->Mitochondrial_Dysfunction Benzimidazole->Enzyme_Inhibition

Caption: Potential mechanisms of benzimidazole toxicity.

References

Unveiling Synergistic Potential: A Comparative Guide to 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole in Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the potential synergistic effects of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole with other compounds, a critical area of investigation in the development of novel cancer therapeutics. While direct experimental data on synergistic combinations involving this specific compound are limited in publicly available literature, this document provides a comparative framework based on the known activities of structurally related 5-nitro-benzimidazole derivatives. The focus is on a hypothetical combination with the widely used chemotherapeutic agent, doxorubicin, predicated on the potential mechanism of Poly (ADP-ribose) polymerase (PARP) inhibition.

Introduction to Synergistic Effects in Cancer Therapy

The rationale for combination therapy in oncology is to achieve a therapeutic effect that is greater than the sum of the effects of individual agents. This synergy can lead to lower required doses of each drug, thereby reducing toxicity and minimizing the development of drug resistance. Benzimidazole derivatives, a class of heterocyclic compounds, have garnered significant attention for their broad spectrum of pharmacological activities, including anticancer properties. The 5-nitro-substituted benzimidazoles, in particular, have shown promise as potent cytotoxic agents.

Hypothetical Synergistic Interaction with Doxorubicin

While specific studies on the synergistic effects of this compound are not yet available, research on analogous 2-aryl-5(6)-nitro-1H-benzimidazole derivatives suggests a potential mechanism of action through the inhibition of PARP. PARP enzymes are crucial for the repair of single-strand DNA breaks. Doxorubicin, an anthracycline antibiotic, exerts its anticancer effect by intercalating into DNA and inhibiting topoisomerase II, leading to DNA double-strand breaks.

The hypothetical synergistic interaction posits that this compound, acting as a PARP inhibitor, would prevent the repair of DNA damage induced by doxorubicin. This dual assault on DNA integrity would lead to an accumulation of cytotoxic lesions, ultimately triggering apoptotic cell death in cancer cells.

Quantitative Data Summary (Hypothetical)

The following tables present hypothetical data to illustrate how the synergistic effects of this compound and doxorubicin would be quantified and compared. These values are for illustrative purposes and are not derived from actual experimental results.

Table 1: Single Agent and Combination IC50 Values (Hypothetical)

CompoundCancer Cell LineIC50 (µM)
This compoundMCF-7 (Breast)5.0
DoxorubicinMCF-7 (Breast)0.5
Combination (10:1 ratio) MCF-7 (Breast) See CI values
This compoundA549 (Lung)8.0
DoxorubicinA549 (Lung)0.8
Combination (10:1 ratio) A549 (Lung) See CI values

Table 2: Combination Index (CI) Values (Hypothetical)

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Cancer Cell LineFa (Fraction Affected)Combination Index (CI)Interpretation
MCF-7 0.250.85Slight Synergy
0.500.60Synergy
0.750.45Strong Synergy
A549 0.250.90Nearly Additive
0.500.70Synergy
0.750.55Strong Synergy

Experimental Protocols

The following are detailed methodologies for key experiments to assess the synergistic effects of this compound and another compound, such as doxorubicin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of the individual compounds and their combination on cancer cell lines and to calculate the IC50 values.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound (stock solution in DMSO)

  • Doxorubicin (stock solution in sterile water)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Prepare serial dilutions of each drug and the drug combination at a fixed ratio (e.g., 10:1).

  • Treat the cells with varying concentrations of the individual drugs or the combination for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values using non-linear regression analysis.

Combination Index (CI) Calculation

Objective: To quantitatively determine the nature of the interaction between the two compounds (synergistic, additive, or antagonistic).

Method: The Chou-Talalay method is a widely accepted method for analyzing drug interactions.

Procedure:

  • Perform the MTT assay as described above for the individual drugs and their combination at a constant ratio.

  • Use software such as CompuSyn or CalcuSyn to analyze the dose-effect data.

  • The software will generate Combination Index (CI) values for different fraction affected (Fa) levels.

  • Interpret the CI values as follows:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizations

The following diagrams illustrate the hypothetical signaling pathway of synergy and the experimental workflow.

Synergy_Pathway Doxo Doxorubicin DNA_damage DNA Double-Strand Breaks Doxo->DNA_damage PARP PARP DNA_damage->PARP Apoptosis Apoptosis DNA_damage->Apoptosis Benz This compound Benz->DNA_damage Benz->PARP DNA_repair DNA Repair PARP->DNA_repair

Caption: Hypothetical synergistic mechanism.

Experimental_Workflow start Start: Cancer Cell Lines cell_culture Cell Culture & Seeding in 96-well plates start->cell_culture treatment Treatment with Single Agents & Combination cell_culture->treatment incubation 48-72h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acquisition Absorbance Reading mtt_assay->data_acquisition data_analysis Data Analysis data_acquisition->data_analysis ic50 IC50 Determination data_analysis->ic50 ci_calc Combination Index (CI) Calculation data_analysis->ci_calc ic50->ci_calc interpretation Interpretation of Synergy ci_calc->interpretation

Caption: Workflow for assessing synergy.

Conclusion and Future Directions

This guide provides a framework for evaluating the synergistic potential of this compound. Although based on a hypothetical scenario due to the current lack of specific data, the proposed combination with doxorubicin, leveraging a potential PARP inhibition mechanism, offers a rational starting point for future research. The detailed experimental protocols and analytical methods described herein provide a robust roadmap for researchers to investigate and quantify the synergistic effects of this and other novel benzimidazole derivatives. Further studies are warranted to validate these hypotheses and to explore other potential combination strategies to fully harness the therapeutic potential of this promising class of compounds.

Safety Operating Guide

Navigating the Disposal of 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the responsible disposal of chemical compounds is paramount for laboratory safety and environmental preservation. This guide provides a comprehensive overview of the proper disposal procedures for 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole, a nitrogen-containing heterocyclic compound. Adherence to these protocols is essential to mitigate risks and ensure regulatory compliance.

Core Safety and Handling Principles

Quantitative Data for Disposal Considerations

Proper disposal often involves adherence to specific quantitative limits. The following table summarizes key physicochemical properties and hazard classifications for related benzimidazole compounds, which should be considered as guiding principles for this compound in the absence of specific data.

PropertyValue/ClassificationCompound Analogy
Melting Point 224-226 °CThis compound[3]
Boiling Point (Predicted) 527.1±56.0 °CThis compound[3]
Density (Predicted) 1.451±0.06 g/cm³This compound[3]
Skin Irritation Category 25-Nitrobenzimidazole[1][4]
Eye Irritation Category 2 / 2A5-Nitrobenzimidazole[1][4][5]
Specific Target Organ Toxicity (Single Exposure) Category 3 (May cause respiratory irritation)5-Nitrobenzimidazole[1][4]
Acute Oral Toxicity Category 4 (Harmful if swallowed)2-(3-pyridyl)-Benzimidazole[5][6]

Step-by-Step Disposal Protocol

The following workflow outlines the essential steps for the safe disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection cluster_final Final Disposal PPE 1. Don Personal Protective Equipment Segregate 2. Segregate Waste PPE->Segregate Container 3. Use Designated Hazardous Waste Container Segregate->Container Label 4. Label Container Accurately Container->Label Store 5. Store Securely Label->Store Arrange 6. Arrange for Professional Disposal Store->Arrange

Disposal workflow for this compound.

Experimental Protocols for Key Disposal Steps:

  • Personal Protective Equipment (PPE): Before initiating the disposal process, equip yourself with appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a laboratory coat.[1][2] For handling larger quantities or in case of potential dust generation, respiratory protection may be necessary.

  • Waste Segregation: It is crucial to segregate waste containing this compound from other waste streams to prevent unintended chemical reactions.[7] This compound should be treated as a nitrogen-containing heterocyclic hazardous waste.

  • Designated Hazardous Waste Container: Collect all waste, including contaminated consumables like gloves and wipes, in a sturdy, leak-proof container that is clearly marked for hazardous chemical waste.[7][8] The container must be compatible with the chemical.

  • Accurate Labeling: The waste container must be labeled with the full chemical name, "this compound," and the appropriate hazard warnings (e.g., "Hazardous Waste," "Irritant," "Harmful if Swallowed").[8]

  • Secure Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.[9] The storage area should be cool and dry.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[7] Do not attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.[1]

Decontamination of Empty Containers:

Empty containers that previously held this compound must also be treated as hazardous waste.[7] For highly toxic substances, it is recommended that the first three rinses of the container be collected and disposed of as hazardous waste.[7] After thorough rinsing, the container can be managed according to your institution's specific guidelines for decontaminated chemical containers.[8]

References

Personal protective equipment for handling 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety & Handling Guide: 5-Nitro-2-(4-pyridinyl)-1H-benzimidazole

This guide provides critical safety, operational, and disposal protocols for researchers, scientists, and drug development professionals handling this compound. Given the limited specific data for this exact compound, this guidance is based on safety information for the closely related and hazardous compound 5-Nitrobenzimidazole, as well as general best practices for handling nitroaromatic and benzimidazole-based compounds.[1][2][3]

Immediate Safety and Hazard Information

Hazard Summary for Structurally Related Compound (5-Nitrobenzimidazole)

Hazard Classification Category GHS Hazard Statement Citations
Skin Irritation Category 2 H315: Causes skin irritation [2][4]
Eye Irritation Category 2 / 2A H319: Causes serious eye irritation [2][4][5]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |[2][4] |

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to minimize exposure via inhalation, skin contact, and eye contact.[1] All PPE should be inspected for integrity before each use.[6][7]

PPE CategorySpecificationRationaleCitations
Eye/Face Protection Tightly fitting safety goggles with side-shields (conforming to EN166 or NIOSH standards). A face shield is required when there is a splash risk.Protects against splashes, dust, and vapors that can cause serious eye irritation.[2][6]
Skin Protection Fire/flame resistant and impervious lab coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory.Provides a barrier against accidental skin contact.[2][6]
Hand Protection Chemical-impermeable gloves. Butyl rubber gloves are generally recommended for nitro compounds. Nitrile gloves may have short breakthrough times and should be replaced immediately upon contact.Prevents skin absorption, a primary route of exposure. Always inspect gloves before use and dispose of contaminated gloves properly.[1][2][6][7]
Respiratory Protection All handling of solid material or solutions should be performed in a certified chemical fume hood. If engineering controls are insufficient or during a spill, an air-purifying respirator (APR) with organic vapor and particulate cartridges (e.g., P95 or P1) is necessary.Protects against inhalation of harmful dust or vapors.[1][2][8]

Operational Plan: Step-by-Step Handling Protocol

Adherence to this protocol is essential for the safe handling of this compound in a laboratory setting.

1. Pre-Handling Preparation:

  • Risk Assessment: Conduct a thorough risk assessment for the specific experiment.
  • Fume Hood Verification: Ensure the chemical fume hood is operational and the airflow is verified.[1]
  • Spill Kit: Confirm an appropriate spill kit is readily available.
  • PPE Inspection: Don and inspect all required PPE as detailed in the table above.

2. Handling the Compound:

  • Location: Perform all manipulations, including weighing and transfers, exclusively within a certified chemical fume hood to minimize inhalation exposure.[1][2]
  • Avoid Dust Formation: Handle the solid compound carefully with a spatula to minimize the generation of dust and aerosols.[2]
  • Portioning: Weigh the desired amount of the compound onto weighing paper or into a container within the fume hood.
  • Dissolving: If preparing a solution, add the solid to the solvent slowly. If necessary, use a sealed container and sonication to aid dissolution, ensuring the container remains within the fume hood.

3. Post-Handling Procedures:

  • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.
  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[2][7]

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling (Inside Fume Hood) cluster_post Post-Handling A Conduct Risk Assessment B Verify Fume Hood & Spill Kit A->B C Don & Inspect All Required PPE B->C D Weigh Compound (Minimize Dust) C->D Begin Work E Transfer to Reaction Vessel D->E F Add Solvent & Prepare Solution E->F G Decontaminate Equipment & Surfaces F->G Experiment Complete H Segregate & Label Hazardous Waste G->H I Remove PPE & Wash Hands H->I

Caption: Workflow for the safe handling of this compound.

Disposal Plan: Step-by-Step Protocol

Improper disposal of this compound and its containers is a significant safety and environmental risk. Do not let the product enter drains.[2]

1. Waste Identification:

  • All solid this compound, solutions containing the compound, and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) are considered hazardous waste.

2. Waste Segregation and Collection:

  • Solid Waste: Collect solid waste, including contaminated weighing paper and PPE, in a designated, sealed, and clearly labeled hazardous waste container. Use container "C" for solid residues if following Merck's disposal guidelines.[4]
  • Liquid Waste: Collect solutions in a dedicated, sealed, and labeled hazardous waste container. The container must be made of a compatible material. Relatively unreactive organic reagents should be collected in container A; halogenated ones in container B.[4]
  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and date.[9]

3. Final Disposal:

  • Licensed Disposal Service: Arrange for disposal through a licensed professional waste disposal company.[2]
  • Incineration: A common disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] This must be performed by a licensed facility.

4. Decontamination of Empty Containers:

  • Triple Rinse: "Empty" containers must be treated as hazardous waste unless decontaminated. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).
  • Rinsate Collection: The rinsate from this process is also hazardous waste and must be collected in the designated liquid hazardous waste container.[9]
  • Container Disposal: Once decontaminated, puncture the container to prevent reuse and dispose of it according to your institution's specific policies for non-hazardous waste.[9]

Disposal Decision Workflow

G Start Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid IsContainer Is it an empty reagent container? Start->IsContainer SolidContainer Collect in Labeled Solid Waste Container IsSolid->SolidContainer Solid LiquidContainer Collect in Labeled Liquid Waste Container IsSolid->LiquidContainer Liquid FinalDisposal Arrange Pickup by Licensed Waste Disposal Company SolidContainer->FinalDisposal LiquidContainer->FinalDisposal IsContainer->IsSolid No TripleRinse Triple-Rinse with Appropriate Solvent IsContainer->TripleRinse Yes CollectRinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->CollectRinsate Puncture Puncture & Dispose of Decontaminated Container CollectRinsate->Puncture Puncture->FinalDisposal

Caption: Decision workflow for the disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.